Product packaging for leghemoglobin II(Cat. No.:CAS No. 118549-31-8)

leghemoglobin II

Cat. No.: B1167263
CAS No.: 118549-31-8
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Description

Leghemoglobin II (LbII) is a key oxygen-binding hemoprotein found in the root nodules of leguminous plants, where it plays an essential role in facilitating symbiotic nitrogen fixation. Its primary function is to regulate oxygen concentration within the nodule, maintaining a microaerobic environment that is necessary to protect the oxygen-sensitive nitrogenase enzyme in rhizobia bacteria, while simultaneously ensuring a sufficient supply of oxygen for bacterial respiration . This delicate balance is critical for the efficient conversion of atmospheric nitrogen into ammonia, a process fundamental to soil fertility and sustainable agriculture. Structurally, this compound is a monomeric protein with a molecular weight of approximately 16-17 kDa, comprising a single polypeptide chain (globin) and a heme group that confers its red color and high oxygen affinity . Research indicates that its oxygen-binding affinity is significantly higher than that of mammalian myoglobin, due to differences in the heme pocket that facilitate oxygen access . For research applications, this recombinant this compound is produced in Escherichia coli and has been rigorously characterized to ensure it is functionally identical to the native protein, exhibiting reversible oxygenation and matching spectral properties . This reagent is presented For Research Use Only (RUO) and is an invaluable tool for scientists investigating plant-microbe symbiosis, nitrogen metabolism, and the biochemistry of hemoproteins. Specific research applications include in vitro studies of oxygen transport kinetics, mechanistic studies on its potential peroxidase and NO-scavenging activities under oxidative and nitrosative stress, and as a standard in protein expression and metabolic engineering projects aimed at increasing microbial heme and leghemoglobin yields . The product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

118549-31-8

Molecular Formula

C10H7NO4

Synonyms

leghemoglobin II

Origin of Product

United States

Foundational & Exploratory

Unveiling Leghemoglobin II in Parasponia: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, characterization, and isolation of leghemoglobin II from the root nodules of Parasponia, a non-leguminous plant capable of nitrogen-fixing symbiosis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows related to this unique plant hemoglobin.

Discovery and Characterization of Parasponia this compound

The presence of hemoglobin in the nitrogen-fixing root nodules of Parasponia rigida was a significant discovery, revealing that these oxygen-carrying proteins are not exclusive to legumes. Subsequent research identified two distinct hemoglobin isoforms, designated hemoglobin I and hemoglobin II.[1] These isoforms are functionally similar to leghemoglobins found in legumes, playing a crucial role in oxygen transport to the symbiotic rhizobia.

A pivotal study by Kortt, Trinick, and Appleby in 1988 elucidated the primary structures of both hemoglobin I and II from Parasponia rigida.[1] Their work revealed that this compound is a monomeric protein with a molecular weight of approximately 18,700 Daltons.[1] The two isoforms are highly homologous, differing by only a single amino acid substitution: an arginine at position 85 in hemoglobin I is replaced by a glutamine in hemoglobin II.[1] This subtle change is responsible for the observed difference in their isoelectric points.[1]

Quantitative Data Summary

The key physicochemical properties of Parasponia rigida leghemoglobin I and II are summarized in the table below for direct comparison.

PropertyLeghemoglobin IThis compoundReference
Isoelectric Point (pI) 6.155.64[1]
Molecular Weight (Mr) ~18,700 Da~18,700 Da[1]
Number of Amino Acids 161161[1]
Amino Acid at Position 85 ArginineGlutamine[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from Parasponia root nodules. These protocols are based on established protein purification techniques and the specific characteristics of Parasponia hemoglobins.

Nodule Harvesting and Homogenization
  • Nodule Collection: Excise fresh, healthy root nodules from Parasponia plants.

  • Washing: Thoroughly wash the nodules with distilled water to remove soil and other debris.

  • Homogenization: Homogenize the nodules in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone). The buffer-to-nodule ratio should be approximately 3:1 (v/w).

  • Filtration: Filter the homogenate through several layers of cheesecloth to remove large cellular debris.

  • Centrifugation: Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C to pellet bacteroids and remaining cell fragments.

  • Supernatant Collection: Carefully decant and collect the clear red supernatant containing the soluble leghemoglobins.

Ammonium Sulfate Precipitation
  • Fractional Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 50% saturation. Allow the protein to precipitate for at least 30 minutes.

  • Centrifugation: Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Further Precipitation: To the supernatant, add additional solid ammonium sulfate to bring the final concentration to 80% saturation. Allow precipitation to occur for at least 1 hour.

  • Pellet Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the protein pellet.

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of the desired chromatography buffer (e.g., 20 mM Tris-HCl, pH 8.5) and dialyze extensively against the same buffer to remove excess ammonium sulfate.

Anion-Exchange Chromatography for Isoform Separation

The separation of leghemoglobin I and II is achieved by anion-exchange chromatography, exploiting their different isoelectric points.

  • Column Equilibration: Equilibrate a DEAE-cellulose or a similar anion-exchange column with the starting buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Sample Loading: Apply the dialyzed protein sample to the equilibrated column.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Monitor the absorbance of the fractions at 415 nm (Soret peak for heme proteins) to identify protein-containing fractions. Analyze the fractions by isoelectric focusing or native PAGE to distinguish between leghemoglobin I and II. Due to its lower pI, this compound will bind more tightly to the anion-exchange resin and elute at a higher salt concentration than leghemoglobin I.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate the protein using ultrafiltration.

Visualizing the Experimental Workflow

The logical flow of the isolation and purification process is depicted in the following diagram.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_separation Isoform Separation Nodules Parasponia Root Nodules Homogenization Homogenization Nodules->Homogenization Filtration Filtration & Centrifugation Homogenization->Filtration CrudeExtract Crude Leghemoglobin Extract Filtration->CrudeExtract AmmoniumSulfate Ammonium Sulfate Precipitation (50-80%) CrudeExtract->AmmoniumSulfate Dialysis Resuspension & Dialysis AmmoniumSulfate->Dialysis AnionExchange Anion-Exchange Chromatography (DEAE-cellulose) Dialysis->AnionExchange LbI Leghemoglobin I (pI 6.15) AnionExchange->LbI Lower Salt Concentration LbII This compound (pI 5.64) AnionExchange->LbII Higher Salt Concentration

Caption: Workflow for the isolation and separation of Leghemoglobin I and II.

Conclusion

The discovery and characterization of this compound in Parasponia have provided valuable insights into the evolution and function of symbiotic hemoglobins in the plant kingdom. The methodologies outlined in this guide offer a framework for the reproducible isolation of this specific isoform, enabling further research into its unique biochemical properties and its role in nitrogen fixation. Future studies may focus on a more detailed kinetic analysis of oxygen binding to this compound and its potential applications in biotechnology and agriculture.

References

Unveiling the Blueprint: A Technical Guide to the Identification and Sequencing of the Leghemoglobin II Gene in Cowpea (Vigna unguiculata)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification, sequencing, and characterization of the leghemoglobin II (LbII) gene in cowpea (Vigna unguiculata). Leghemoglobins are crucial hemoproteins in the nitrogen-fixing root nodules of leguminous plants, and understanding their genetic makeup is pivotal for advancements in agriculture and biotechnology.

Core Data Summary

The following tables summarize the key quantitative data derived from the molecular analysis of the cowpea this compound gene.

ParameterValueReference
Full Gene Length679 bp[1][2][3]
Predicted Protein Length145 amino acids[1][3][4]
Number of Exons4[2]
Number of Introns3[2]
Initial PCR Product Size~660 bp[2]
Initial Cloned Fragment Size599 bp[2]

Table 1: Molecular Characteristics of the Cowpea this compound Gene.

OrganismGene/ProteinSequence Similarity
Soybean (Glycine max)lbc gene>70%
Bean GroupLeghemoglobins>80%

Table 2: Sequence Similarity of Cowpea this compound.[2]

Experimental Protocols

The identification and sequencing of the cowpea this compound gene involved a series of molecular biology techniques. The detailed protocols are outlined below.

Plant Material and Nucleic Acid Isolation
  • Plant Growth and Nodule Harvesting : Cowpea (Vigna unguiculata) seedlings are inoculated with Bradyrhizobium japonicum to induce nodule formation.[2] Nodules are harvested, immediately frozen in liquid nitrogen, and stored at -80°C until use.[2]

  • Total DNA Isolation : Total genomic DNA is extracted from cowpea leaves or nodules using standard protocols.

  • Total RNA Isolation : Total RNA is isolated from frozen nodules using the phenol/SDS method.[2] The quantity and quality of the RNA are assessed spectrophotometrically.[2]

Gene Identification and Cloning via Polymerase Chain Reaction (PCR)
  • Primer Design : Primers for PCR are designed based on the known sequence of the soybean leghemoglobin c (lbc) gene, specifically targeting regions coding for conserved helices.[1][2][3]

  • PCR Amplification : PCR is performed using the isolated cowpea total DNA as a template and the designed primers. This initial amplification yields a DNA fragment of approximately 660 bp.[2]

  • Cloning of PCR Products : The amplified PCR products are purified from an agarose gel, cloned into a suitable cloning vector (e.g., pGEM-T Easy Vector), and transformed into competent Escherichia coli cells for propagation.

  • Sequence Analysis : The cloned DNA fragments are sequenced to confirm their identity by comparing the sequence with known leghemoglobin genes in public databases (e.g., GenBank). The sequence of the ~660 bp fragment shows high similarity (>70%) to several leghemoglobin genes.[2]

Determination of the Full-Length Gene Sequence
  • Inverse PCR : To obtain the missing 5' and 3' flanking sequences of the gene, inverse PCR is employed. This involves digesting genomic DNA with a suitable restriction enzyme, ligating the fragments to form circular DNA, and then performing PCR with outward-facing primers designed from the known internal sequence.

  • cDNA Library Screening (Alternative Method) : A cDNA library is constructed from the total nodule RNA. The library is then screened using the initially cloned LbII gene fragment as a probe to isolate the full-length cDNA clone.

Gene Structure Analysis
  • RNA-PCR : To determine the exon-intron structure, RNA-PCR is performed using total nodule RNA as the template and primers designed from the full-length LbII gene sequence.[2] The size of the amplified product from RNA is compared to the size of the product amplified from genomic DNA. The difference in size indicates the presence and total length of introns.

  • Sequence Alignment : The genomic DNA sequence and the cDNA sequence of the LbII gene are aligned. The regions present in the genomic DNA but absent in the cDNA correspond to the introns, and the conserved regions represent the exons. The cowpea lbII gene was found to contain four exons and three introns, a structure consistent with other known plant leghemoglobin genes.[2]

Southern Blot Analysis
  • Purpose : To determine the copy number of the leghemoglobin gene in the cowpea genome.

  • Methodology : Cowpea genomic DNA is digested with various restriction enzymes. The resulting fragments are separated by agarose gel electrophoresis and transferred to a nylon membrane. The membrane is then hybridized with a labeled probe derived from the cloned LbII gene.

  • Results : Southern blot analysis has indicated that there are at least two copies of the leghemoglobin gene in the cowpea genome.[5]

Visualizations

The following diagrams illustrate the key experimental workflow and the structural organization of the identified gene.

experimental_workflow start Cowpea Plant Inoculation with Bradyrhizobium nodules Nodule Harvesting & Liquid N2 Freezing start->nodules extraction Total DNA & RNA Isolation nodules->extraction dna Genomic DNA extraction->dna rna Nodule RNA extraction->rna pcr PCR Amplification dna->pcr rnapcr RNA-PCR rna->rnapcr primers Primer Design (from Soybean lbc gene) primers->pcr cloning Cloning of PCR Product (~660 bp fragment) pcr->cloning sequencing1 Sequencing & BLAST Analysis cloning->sequencing1 confirmation Confirmation as LbII Gene Fragment sequencing1->confirmation full_length Full-Length Gene Determination (e.g., Inverse PCR) confirmation->full_length confirmation->rnapcr full_sequence Complete LbII Gene Sequence (679 bp) full_length->full_sequence structure Exon/Intron Structure Analysis rnapcr->structure structure->full_sequence

Caption: Workflow for Cowpea this compound Gene Identification.

gene_structure cluster_gene Cowpea this compound (lbII) Gene Structure exon1 Exon 1 intron1 Intron 1 exon1->intron1 exon2 Exon 2 intron1->exon2 intron2 Intron 2 exon2->intron2 exon3 Exon 3 intron2->exon3 intron3 Intron 3 exon3->intron3 exon4 Exon 4 intron3->exon4

Caption: Structure of the Cowpea this compound Gene.

References

The Evolutionary Journey of Leghemoglobin II: From Ancient Origins to Symbiotic Specialization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The evolution of leghemoglobin II (LbII), a key protein in the nitrogen-fixing root nodules of legumes, represents a fascinating example of molecular adaptation. Understanding its origins is crucial for fields ranging from plant science to the development of novel oxygen-carrying molecules. This technical whitepaper provides an in-depth analysis of the evolutionary trajectory of LbII, detailing the molecular events, regulatory networks, and experimental methodologies that have elucidated its history. Leghemoglobins are essential for symbiotic nitrogen fixation, as they facilitate the diffusion of oxygen to the nitrogen-fixing bacteroids while maintaining a microaerobic environment to protect the oxygen-sensitive nitrogenase enzyme.

From Non-Symbiotic Ancestors: The Two Classes of Plant Hemoglobins

The evolutionary story of leghemoglobins begins with their non-symbiotic ancestors. Plants possess two distinct classes of non-symbiotic hemoglobins (nsHbs). Phylogenetic analyses have revealed that symbiotic leghemoglobins, including LbII, are closely related to and evolved from the class 2 non-symbiotic hemoglobins.[1] In contrast, class 1 non-symbiotic hemoglobins appear to have been recruited for a symbiotic role in the nodules of the non-legume plant Parasponia.[1]

The divergence of these hemoglobin classes predates the evolution of symbiotic nitrogen fixation in legumes. This indicates that a class 2 hemoglobin gene was present in the ancestor of nitrogen-fixing plants and was later recruited and adapted for its specialized role in root nodules.[1]

Quantitative Analysis of Hemoglobin Evolution

The evolution of leghemoglobins from class 2 non-symbiotic hemoglobins is marked by significant changes in their biochemical properties, particularly their affinity for oxygen. The following table summarizes the key quantitative differences between the different classes of plant hemoglobins.

Hemoglobin ClassHeme CoordinationO2 Association Rate (µM⁻¹ s⁻¹)O2 Dissociation Rate (s⁻¹)Oxygen Affinity (P50, nM)
Class 1 nsHb Weak Hexacoordination~25~0.16~2
Class 2 nsHb Strong Hexacoordination~1~1~340
Leghemoglobin No Hexacoordination~2505-15~50

Table 1: Comparison of Oxygen Binding Properties of Plant Hemoglobins. Data sourced from Smagghe et al., 2009.[2]

The transition from a class 2 non-symbiotic hemoglobin to a leghemoglobin involved a shift from strong hexacoordination to a lack of hexacoordination, a dramatic increase in the rate of oxygen association, and a moderately high rate of oxygen dissociation.[2] This resulted in a high overall oxygen affinity, perfectly suited for its role in oxygen transport in the low-oxygen environment of the root nodule.[2]

The Molecular Machinery: Gene Regulation and Signaling Pathways

The recruitment of a class 2 non-symbiotic hemoglobin for symbiotic function was accompanied by changes in its gene regulation, leading to high levels of expression specifically in root nodules.[1] Recent research has identified a key regulatory module responsible for this specialized expression. The NIN-like protein (NLP) transcription factors, specifically NLP2 and NIN, directly activate the expression of leghemoglobin genes.[3][4][5][6] They achieve this by binding to a conserved promoter motif in leghemoglobin genes that resembles a "double" nitrate-responsive element (NRE).[3][4][5][6] This regulatory pairing of NLPs with hemoglobin genes appears to have ancient origins, with evidence suggesting an ancestral role in responding to hypoxia.[3][4][5]

In contrast, class 1 and class 2 non-symbiotic hemoglobins are regulated by different signaling pathways. Class 1 nsHbs are induced by hypoxia, while class 2 nsHbs are induced by cytokinins.[7][8][9]

evolutionary_origin_of_leghemoglobin cluster_ancestor Ancestral Non-Symbiotic Hemoglobin cluster_nsHbs Non-Symbiotic Hemoglobins cluster_symbiotic Symbiotic Leghemoglobin cluster_regulation Regulatory Inputs ancestor Ancestral nsHb Gene class1 Class 1 nsHb Gene (Hypoxia-induced) ancestor->class1 Gene Duplication & Divergence class2 Class 2 nsHb Gene (Cytokinin-induced) ancestor->class2 Gene Duplication & Divergence leghemoglobin This compound Gene (Nodule-specific expression) class2->leghemoglobin Recruitment for Symbiosis & Neofunctionalization hypoxia Hypoxia hypoxia->class1 cytokinin Cytokinin cytokinin->class2 nlp NLP Transcription Factors (NIN, NLP2) nlp->leghemoglobin phylogenetic_workflow start Obtain Hemoglobin Amino Acid Sequences align Multiple Sequence Alignment (e.g., ClustalW) start->align tree Phylogenetic Tree Construction (e.g., Neighbor-Joining) align->tree bootstrap Bootstrap Analysis (e.g., 1000 Replications) tree->bootstrap analyze Analyze Phylogenetic Relationships bootstrap->analyze end Determine Evolutionary Lineage analyze->end

References

Biochemical Properties of Leghemoglobin II from Vigna unguiculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of leghemoglobin II (LbII) from the cowpea, Vigna unguiculata. The information presented is compiled from key scientific literature, with a focus on quantitative data and detailed experimental methodologies to support research and development endeavors.

Introduction

Leghemoglobin, a heme-containing protein found in the root nodules of leguminous plants, plays a crucial role in symbiotic nitrogen fixation. It facilitates the diffusion of oxygen to the nitrogen-fixing bacteroids while maintaining a low free-oxygen concentration to protect the oxygen-sensitive nitrogenase enzyme complex. Vigna unguiculata nodules contain three leghemoglobins, with this compound (LbII) being the most abundant. This guide focuses on the biochemical characteristics of recombinant LbII, which has been shown to be structurally and functionally similar to its native counterpart[1].

Quantitative Biochemical Data

The following tables summarize the key quantitative properties of recombinant this compound from Vigna unguiculata.

Table 1: Molecular and Genetic Properties of Vigna unguiculata this compound

PropertyValueReference
Gene Length679 bp[1]
Predicted Protein Length145 amino acids[1]

Table 2: Spectroscopic Properties of Recombinant Vigna unguiculata this compound

FormAbsorption Maxima (nm)Reference
Oxygenated Ferrous (oxy-LbII)414, 541, 574[2]

Note: The spectroscopic data for recombinant cowpea LbII is reported to be similar to that of oxygenated rice Hb1[2]. Further detailed spectroscopic parameters from the primary literature should be consulted for specific experimental conditions.

Experimental Protocols

This section details the methodologies for the expression, purification, and characterization of recombinant this compound from Vigna unguiculata, primarily based on the work of Arredondo-Peter et al. (1997)[1][3].

Recombinant Expression in Escherichia coli

The expression of recombinant LbII is achieved using an E. coli expression system.

Workflow for Recombinant LbII Expression:

Expression_Workflow cluster_cloning Gene Cloning cluster_transformation Transformation cluster_fermentation Fermentation & Harvest Clone_cDNA Clone LbII cDNA into constitutive expression vector (pEMBL19+) Transform_Ecoli Transform E. coli host cells Clone_cDNA->Transform_Ecoli Fermentation Grow cells in a 100-L fermentor (Luria broth with ampicillin) Transform_Ecoli->Fermentation Harvest Harvest cells by centrifugation Fermentation->Harvest

Figure 1: Workflow for the expression of recombinant LbII.

Methodology:

  • Gene Cloning : The cDNA for LbII is cloned into a constitutive expression vector, such as pEMBL19+[1][3].

  • Transformation : The expression vector containing the LbII cDNA is transformed into a suitable E. coli host strain[1][3].

  • Bacterial Growth : Transformed E. coli cells are grown in a large-scale fermentor (e.g., 100-L) using Luria broth medium supplemented with an appropriate antibiotic (e.g., 50 µg/mL ampicillin)[3]. The culture is vigorously aerated at 37°C until the absorbance reaches an optimal density (e.g., 2 to 3)[3].

  • Cell Harvesting : The bacterial cells are harvested by centrifugation, and the resulting cell paste is stored at -90°C until purification[3].

Purification of Recombinant this compound

A multi-step chromatography process is employed to purify the recombinant LbII to homogeneity.

Workflow for Recombinant LbII Purification:

Purification_Workflow Start Harvested E. coli cell paste Cell_Lysis Cell Lysis Start->Cell_Lysis Ammonium_Sulfate Ammonium Sulfate Precipitation Cell_Lysis->Ammonium_Sulfate Dialysis1 Dialysis Ammonium_Sulfate->Dialysis1 DEAE_Sephacel DEAE-Sephacel Chromatography Dialysis1->DEAE_Sephacel Dialysis2 Dialysis DEAE_Sephacel->Dialysis2 CM_Sepharose CM-Sepharose Chromatography Dialysis2->CM_Sepharose Final_Product Purified Recombinant LbII CM_Sepharose->Final_Product

Figure 2: Purification scheme for recombinant LbII.

Methodology:

  • Cell Lysis : The frozen cell paste is thawed and resuspended in a suitable buffer. Lysis can be achieved by methods such as sonication or high-pressure homogenization.

  • Ammonium Sulfate Precipitation : The crude cell lysate is subjected to ammonium sulfate fractionation to precipitate the majority of the LbII.

  • Dialysis : The resuspended precipitate is dialyzed against a low-ionic-strength buffer to remove excess ammonium sulfate.

  • Anion-Exchange Chromatography : The dialyzed sample is loaded onto a DEAE-Sephacel column. The column is washed, and the bound proteins are eluted with a salt gradient.

  • Dialysis : The fractions containing LbII are pooled and dialyzed against a suitable buffer for the next chromatography step.

  • Cation-Exchange Chromatography : The dialyzed sample is applied to a CM-Sepharose column. After washing, the purified LbII is eluted with a salt gradient.

  • Final Product : The purity of the final LbII preparation is assessed by SDS-PAGE and isoelectric focusing.

Spectrophotometric Analysis

The functional integrity and ligand-binding properties of the purified recombinant LbII are assessed using spectrophotometry.

Workflow for Spectrophotometric Analysis:

Spectro_Workflow cluster_forms Preparation of Different LbII Forms Purified_LbII Purified rLbII Ferrous_Lb Ferrous LbII (add sodium dithionite) Purified_LbII->Ferrous_Lb Oxy_Lb Oxy-LbII (bubble with air) Ferrous_Lb->Oxy_Lb CO_Lb CO-LbII (bubble with CO) Ferrous_Lb->CO_Lb Spectrophotometer Spectrophotometric Measurement Oxy_Lb->Spectrophotometer CO_Lb->Spectrophotometer

Figure 3: Workflow for preparing different forms of rLbII for analysis.

Methodology:

  • Preparation of Ferrous LbII : The purified ferric LbII is converted to the ferrous form by the addition of a few crystals of sodium dithionite[3].

  • Formation of Ligated Forms :

    • Oxy-LbII : The ferrous LbII solution is carefully bubbled with air to form the oxygenated derivative[3].

    • CO-LbII : The ferrous LbII solution is bubbled with carbon monoxide to generate the CO-ligated form[3].

  • Spectrophotometric Measurement : The absorption spectra of the different forms of LbII are recorded to determine their characteristic peaks and confirm the protein's ability to bind ligands reversibly[3].

Signaling Pathways and Logical Relationships

At present, detailed signaling pathways directly involving this compound in Vigna unguiculata are not extensively documented in the readily available literature. The primary established role of LbII is in the physical process of facilitated oxygen diffusion to the bacteroids, a critical component for symbiotic nitrogen fixation.

Logical Relationship for LbII Function in Nitrogen Fixation:

LbII_Function O2 Oxygen (O2) LbII This compound (LbII) O2->LbII binds Nitrogenase Nitrogenase O2->Nitrogenase inhibits OxyLbII Oxy-Leghemoglobin II (LbII-O2) LbII->OxyLbII LbII->Nitrogenase protects from O2 Bacteroid Bacteroid OxyLbII->Bacteroid facilitates diffusion to Bacteroid->Nitrogenase contains N2_Fixation Nitrogen Fixation (N2 -> NH3) Nitrogenase->N2_Fixation catalyzes

References

The Pivotal Role of Leghemoglobin II in Symbiotic Nitrogen Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symbiotic nitrogen fixation, a cornerstone of sustainable agriculture, is a complex biological process facilitated by the intricate partnership between leguminous plants and nitrogen-fixing bacteria known as rhizobia. Within the specialized root nodules formed during this symbiosis, the enzyme nitrogenase catalyzes the conversion of atmospheric nitrogen (N₂) into ammonia (NH₃), a form readily usable by the plant. However, nitrogenase is irreversibly inactivated by oxygen. This presents a paradox, as the bacteroids require a significant amount of oxygen for respiration to produce the large quantities of ATP needed for nitrogen fixation. Leghemoglobins (Lbs), heme-containing proteins abundant in the cytoplasm of infected nodule cells, are central to resolving this "oxygen paradox".[1][2] This technical guide provides an in-depth examination of the core functions of a specific leghemoglobin isoform, Leghemoglobin II (LbII), in symbiotic nitrogen fixation.

Leghemoglobins function by buffering the free oxygen concentration in the nanomolar range, ensuring a microaerobic environment that protects nitrogenase from denaturation while simultaneously facilitating a high flux of oxygen to the respiring bacteroids.[1][3] Among the multiple isoforms of leghemoglobin present in soybean root nodules, LbII is a key component, and understanding its specific biochemical and physiological roles is crucial for a comprehensive picture of symbiotic nitrogen fixation.

Biochemical Properties and Oxygen Binding Kinetics of this compound

Leghemoglobins are monomeric proteins with a molecular weight of approximately 16 kDa and share structural similarities with myoglobin.[2] The defining characteristic of leghemoglobins, including LbII, is their remarkably high affinity for oxygen, which is about 11 to 24 times higher than that of sperm whale myoglobin.[2][4] This high affinity is primarily attributed to a significantly faster association rate constant (kₒₙ) for oxygen binding.[5]

ParameterValueSpecies/ComponentReference
P₅₀ (Oxygen Partial Pressure at 50% Saturation) ~0.04 - 0.07 mmHgSoybean Leghemoglobin (mixture)
kₒₙ (Association Rate Constant for O₂) ~1.0 - 1.5 x 10⁸ M⁻¹s⁻¹Soybean Leghemoglobin (general)[6]
kₒff (Dissociation Rate Constant for O₂) ~5 - 11 s⁻¹Soybean Leghemoglobin (general)
Concentration in Mature Nodules 1.53 mMSoybean Leghemoglobin (total)[4]

Table 1: Quantitative Data on Soybean Leghemoglobin. Note: Specific kinetic values for LbII are often reported as part of a mixture of leghemoglobin components. The overall high oxygen affinity is a conserved feature across these components.

The Regulatory Network of this compound Expression

The expression of leghemoglobin genes, including that of LbII, is tightly regulated and induced upon the establishment of the symbiotic relationship. This regulation is crucial to ensure that high levels of leghemoglobin are present to support nitrogen fixation. Recent research has identified two key transcription factors, NODULE INCEPTION (NIN) and NIN-LIKE PROTEIN 2 (NLP2), as direct activators of leghemoglobin gene expression.[1][2][7]

NIN and NLP2 bind to a conserved promoter motif, which resembles a "double" version of the nitrate-responsive elements (NREs), found in the promoter regions of leghemoglobin genes.[1][7] This binding initiates the transcription of leghemoglobin genes, leading to the accumulation of leghemoglobin proteins in the infected nodule cells just before the onset of nitrogen fixation.

SignalingPathway cluster_plant_cell Plant Root Cell Rhizobia Rhizobia NodFactors Nod Factors Rhizobia->NodFactors produces NFRs Nod Factor Receptors NodFactors->NFRs bind to PlantRoot Plant Root Cell SignalingCascade Symbiotic Signaling Cascade NFRs->SignalingCascade activates NIN_NLP2_activation Activation of NIN and NLP2 SignalingCascade->NIN_NLP2_activation leads to NIN NIN NIN_NLP2_activation->NIN NLP2 NLP2 NIN_NLP2_activation->NLP2 Lb_promoter Leghemoglobin Gene Promoter (dNRE) NIN->Lb_promoter binds to NLP2->Lb_promoter binds to Lb_gene This compound Gene Lb_promoter->Lb_gene activates transcription of Lb_mRNA LbII mRNA Lb_gene->Lb_mRNA transcription Lb_protein This compound Protein Lb_mRNA->Lb_protein translation

Diagram 1: Signaling pathway for this compound gene expression.

Experimental Protocols

Measurement of Nitrogenase Activity via Acetylene Reduction Assay

The acetylene reduction assay is a widely used indirect method to measure nitrogenase activity. Nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography.

Materials:

  • Intact, attached root nodules or detached nodules

  • Gas-tight vials or syringes with septa

  • Acetylene gas

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)

  • Ethylene standard for calibration

Procedure:

  • Carefully excavate the root system of the legume plant to be assayed.

  • Place the nodulated roots (or a known fresh weight of detached nodules) into a gas-tight container of a known volume.

  • Seal the container with a septum.

  • Inject a volume of acetylene gas into the container to achieve a final concentration of 10% (v/v). Be sure to first remove an equivalent volume of air to maintain atmospheric pressure.

  • Incubate the container at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • After incubation, withdraw a gas sample from the headspace of the container using a gas-tight syringe.

  • Inject the gas sample into the gas chromatograph.

  • Quantify the amount of ethylene produced by comparing the peak area to a standard curve generated with known concentrations of ethylene.

  • Express nitrogenase activity as µmol of ethylene produced per gram of fresh nodule weight per hour.

AcetyleneReductionWorkflow start Start excavate Excavate Nodulated Roots start->excavate place_in_vial Place Roots/Nodules in Gas-Tight Vial excavate->place_in_vial seal_vial Seal Vial with Septum place_in_vial->seal_vial inject_acetylene Inject 10% Acetylene seal_vial->inject_acetylene incubate Incubate at Constant Temperature inject_acetylene->incubate withdraw_sample Withdraw Gas Sample incubate->withdraw_sample inject_gc Inject into Gas Chromatograph withdraw_sample->inject_gc quantify Quantify Ethylene Production inject_gc->quantify calculate_activity Calculate Nitrogenase Activity quantify->calculate_activity end End calculate_activity->end

Diagram 2: Experimental workflow for the Acetylene Reduction Assay.
Quantification of Leghemoglobin using the Cyanmethemoglobin Method

This colorimetric method is a reliable technique for quantifying the total leghemoglobin content in nodule extracts. It is based on the conversion of hemoglobin to the stable cyanmethemoglobin, which has a characteristic absorbance at 540 nm.

Materials:

  • Fresh or frozen root nodules

  • Drabkin's reagent (contains potassium ferricyanide, potassium cyanide, and a non-ionic detergent)

  • Spectrophotometer

  • Hemoglobin standard

  • Mortar and pestle or homogenizer

  • Centrifuge

Procedure:

  • Homogenize a known weight of root nodules in cold Drabkin's reagent.

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant, which contains the leghemoglobin.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer, with Drabkin's reagent as a blank.

  • Prepare a standard curve using a hemoglobin standard of known concentrations.

  • Determine the concentration of leghemoglobin in the sample by comparing its absorbance to the standard curve.

  • Express the leghemoglobin content as mg per gram of fresh nodule weight.

Purification of this compound

The purification of LbII from soybean root nodules typically involves a combination of protein precipitation and chromatographic techniques.

Procedure:

  • Extraction: Homogenize fresh or frozen soybean root nodules in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing antioxidants and protease inhibitors.

  • Clarification: Centrifuge the homogenate at high speed to remove insoluble material.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 50-80%. This will precipitate the leghemoglobins.

  • Resuspension and Dialysis: Collect the precipitate by centrifugation, resuspend it in a minimal volume of buffer, and dialyze extensively against the same buffer to remove the ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-cellulose or other anion-exchange column. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl). Different leghemoglobin isoforms, including LbII, will elute at different salt concentrations.

  • Gel Filtration Chromatography: Further purify the LbII-containing fractions by size-exclusion chromatography to remove any remaining contaminants of different molecular weights.

  • Purity Assessment: Analyze the purified LbII by SDS-PAGE and spectrophotometry to confirm its purity and concentration.

PurificationWorkflow start Start: Soybean Nodules extraction Homogenization in Buffer start->extraction centrifugation1 Centrifugation (Clarification) extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 precipitation Ammonium Sulfate Precipitation (50-80%) supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Collect Precipitate centrifugation2->pellet resuspend_dialyze Resuspend and Dialyze pellet->resuspend_dialyze ion_exchange Anion-Exchange Chromatography (DEAE) resuspend_dialyze->ion_exchange collect_fractions Collect LbII Fractions ion_exchange->collect_fractions gel_filtration Gel Filtration Chromatography collect_fractions->gel_filtration purity_check Assess Purity (SDS-PAGE, Spectrophotometry) gel_filtration->purity_check end End: Purified LbII purity_check->end

Diagram 3: Experimental workflow for the purification of this compound.

Conclusion

This compound, as a major component of the leghemoglobin family, plays an indispensable role in facilitating symbiotic nitrogen fixation. Its high affinity for oxygen, a result of rapid association and slow dissociation kinetics, allows it to effectively buffer the intracellular oxygen concentration within the root nodule. This ensures the protection of the oxygen-labile nitrogenase enzyme while simultaneously providing a sufficient oxygen supply for the energy-demanding process of nitrogen fixation. The expression of LbII is intricately regulated by a dedicated signaling pathway involving the transcription factors NIN and NLP2. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of LbII's function and abundance, which is essential for ongoing research aimed at enhancing the efficiency of symbiotic nitrogen fixation in agricultural systems. Further investigation into the specific kinetic properties of LbII and its interaction with other cellular components will undoubtedly provide deeper insights into this vital biological process.

References

Unraveling the Expression of Leghemoglobin II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Leghemoglobin II Expression Patterns, Regulation, and Experimental Analysis in Legume Root Nodules

This compound (LbII), a key hemoprotein in the nitrogen-fixing root nodules of leguminous plants, plays a pivotal role in facilitating the symbiotic relationship between the plant and nitrogen-fixing rhizobia. Its primary function is to buffer the oxygen concentration within the nodule, creating a microaerobic environment that is essential for the function of the oxygen-sensitive nitrogenase enzyme while simultaneously providing sufficient oxygen for bacterial respiration. This delicate balance is crucial for efficient biological nitrogen fixation. This technical guide provides a comprehensive overview of LbII expression patterns, the signaling pathways that regulate its synthesis, and detailed protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Quantitative Analysis of Leghemoglobin Expression

The expression of leghemoglobin is a dynamic process, influenced by nodule development, environmental conditions, and the specific legume species. In soybean (Glycine max), multiple leghemoglobin isoforms exist, with LbII being one of the prominent components. The concentration of different leghemoglobin components changes throughout nodule development.

Table 1: Concentration of Leghemoglobin Components in Soybean Nodules During Development

Days After Sowing (DAS)Leghemoglobin ComponentConcentration (relative units)
25LbaIncreases gradually
Lbc1Changes parallel to Lbc2 and Lbc3
Lbc2Changes parallel to Lbc1 and Lbc3
Lbc3Highest concentration initially
34LbaDrastic increase
Lbc1-
Lbc2-
Lbc3Drastic increase, remains high

Data adapted from a study on soybean cv. Williams. The relative proportions of Lb components also shift, with total Lbc forms being dominant in the early stages, while the proportion of Lba increases with nodule growth[1].

Environmental factors, such as the availability of nitrogen, significantly impact leghemoglobin expression. Excess nitrate, for instance, has been shown to inhibit biological nitrogen fixation by reducing nodule formation, leghemoglobin concentration, and nitrogenase activity[2].

Table 2: Effect of Excess Nitrate on Leghemoglobin Concentration in Soybean Nodules

TreatmentLeghemoglobin Concentration (mg/g fresh weight)
Low NitrogenDecreases with nodule age (from ~1.8 at 20 DAI to ~0.8 at 50 DAI)
High Nitrogen (9 days)Significantly lower than low nitrogen treatment

DAI: Days After Inoculation. Data shows that excess nitrogen accelerates the decline in leghemoglobin concentration[2].

In the model legume Lotus japonicus, the expression of different leghemoglobin genes also varies during nodule development and in response to stress.

Table 3: Expression Levels of Leghemoglobin Genes in Lotus japonicus Nodules

Nodule StageGeneNormalized Relative Quantity (NRQ)
Young (2 wpi)Lb1~40
Lb2~15
Lb3~75
Mature (4-6 wpi)Lb1~60
Lb2~20
Lb3~75
Senescent (8-10 wpi)Lb1~20
Lb2~5
Lb3~25

wpi: weeks post-inoculation. Lb3 is the most highly expressed leghemoglobin gene throughout nodule development[3].

Regulatory Pathways of Leghemoglobin Expression

The expression of leghemoglobin genes is tightly regulated by a network of transcription factors. Key players in this process are the NIN-like Protein (NLP) transcription factors, specifically NLP2 and NIN. These transcription factors directly bind to a conserved promoter motif, an NRE-like element, in the leghemoglobin gene promoters to activate their transcription[4]. This regulatory module is crucial for establishing the microaerobic conditions necessary for nitrogen fixation.

Leghemoglobin_Regulation Rhizobium Rhizobium infection Nod_Factors Nod Factor Signaling Rhizobium->Nod_Factors NIN NIN (NODULE INCEPTION) Nod_Factors->NIN activates NLP2 NLP2 NIN->NLP2 interacts with? NRE_like NRE-like element (in Lb promoter) NIN->NRE_like binds NLP2->NRE_like binds Lb_genes Leghemoglobin Genes (e.g., LbII) NRE_like->Lb_genes activates transcription Lb_protein Leghemoglobin Protein Lb_genes->Lb_protein translation O2_buffering Oxygen Buffering Lb_protein->O2_buffering N2_fixation Nitrogen Fixation O2_buffering->N2_fixation enables

Caption: Regulatory pathway of leghemoglobin gene expression.

Experimental Protocols

A variety of techniques are employed to study the expression and localization of this compound in root nodules. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol allows for the precise measurement of LbII mRNA levels.

qRT_PCR_Workflow Nodules 1. Root Nodule Collection RNA_extraction 2. Total RNA Extraction Nodules->RNA_extraction DNase 3. DNase Treatment RNA_extraction->DNase cDNA_synthesis 4. cDNA Synthesis DNase->cDNA_synthesis qPCR 5. qPCR with LbII-specific primers cDNA_synthesis->qPCR Analysis 6. Data Analysis (Relative Quantification) qPCR->Analysis

References

The Cytoplasmic Bastion: Unraveling the Cellular Localization of Leghemoglobin II in Infected Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the precise cellular localization of leghemoglobin II (LbII), a critical component in the symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia. Understanding the specific subcellular placement of LbII is paramount for comprehending its function in protecting the oxygen-sensitive nitrogenase enzyme while facilitating aerobic respiration in the bacteroids. This document provides a comprehensive overview of the current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Leghemoglobin Distribution

Leghemoglobin is abundantly present in the cytoplasm of infected root nodule cells, reaching millimolar concentrations. While the total leghemoglobin concentration varies between 1 to 3 mg per gram of fresh nodule weight depending on the plant species, the relative abundance of different leghemoglobin isoforms, such as this compound, can be quantified. The following table summarizes the relative concentrations of the four major leghemoglobin components found in Glycine max (soybean) cv. Enrei nodules, providing a representative example of isoform distribution.

Leghemoglobin IsoformRelative Concentration (%)
Lba~39%
Lbc1~26%
Lbc2~18%
Lbc3~17%
Data from Sato et al. (1997) obtained through capillary electrophoresis.

Experimental Protocols

The determination of this compound's cellular localization relies on a combination of techniques, primarily immunocytochemistry and biochemical fractionation coupled with quantitative analysis.

Immunocytochemical Localization of Leghemoglobin in Root Nodules

This protocol is adapted from established methods for protein localization in plant tissues and is specifically tailored for identifying leghemoglobin within infected root nodule cells.

1. Tissue Fixation:

  • Excise fresh root nodules and immediately fix them in a solution of 4% (w/v) paraformaldehyde in a phosphate-buffered saline (PBS) at pH 7.4 for 2-4 hours at room temperature.

  • After fixation, wash the nodules three times with PBS for 15 minutes each.

2. Dehydration and Embedding:

  • Dehydrate the fixed nodules through a graded ethanol series (30%, 50%, 70%, 85%, 95%, and 100% ethanol), with each step lasting 1 hour.

  • Infiltrate the dehydrated tissue with a resin, such as LR White, by gradually increasing the resin concentration in ethanol.

  • Embed the nodules in pure resin in gelatin capsules and polymerize at 60°C for 24 hours.

3. Sectioning and Mounting:

  • Cut ultra-thin sections (80-100 nm) using an ultramicrotome and mount them on nickel grids.

4. Immunogold Labeling:

  • Block non-specific antibody binding by incubating the grids on a drop of 1% (w/v) bovine serum albumin (BSA) in PBS for 30 minutes.

  • Incubate the grids with a primary antibody specific to this compound, diluted in a blocking buffer, for 1-2 hours at room temperature.

  • Wash the grids three times with PBS.

  • Incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold), diluted in a blocking buffer, for 1 hour at room temperature.

  • Wash the grids thoroughly with PBS and then with distilled water.

5. Staining and Visualization:

  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Observe the sections under a transmission electron microscope (TEM) to visualize the subcellular localization of the gold particles, which indicates the presence of this compound.

Separation and Quantification of Leghemoglobin Isoforms by Capillary Electrophoresis

This method, detailed by Sato et al. (1997), allows for the precise quantification of different leghemoglobin components.

1. Sample Preparation:

  • Freeze-dry fresh root nodules and grind them into a fine powder.

  • Extract the leghemoglobin from the powder using a 100 mM potassium phosphate buffer (pH 6.8).

  • Pass the crude extract through a hydroxyapatite mini-column to remove interfering substances.

2. Sample Derivatization:

  • Mix the partially purified solution with potassium ferricyanide and nicotinic acid to convert all leghemoglobin to the ferric-nicotinate state.

3. Capillary Electrophoresis:

  • Perform the analysis using a fused-silica capillary.

  • Use a 75 mM sodium phosphate buffer (pH 2.0) as the electrolyte.

  • Apply a voltage of 25 kV at 20°C.

  • Detect the leghemoglobin components by their optical density at 185 nm.

4. Quantification:

  • Identify the peaks corresponding to each leghemoglobin isoform based on their migration times, which are determined using purified standards.

  • Quantify the concentration of each component by comparing its peak area to a standard curve generated with a known concentration of a purified leghemoglobin isoform (e.g., Lba).

Visualizing Key Pathways

To further elucidate the processes involved in this compound localization and function, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the biosynthetic pathway.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_sectioning Sectioning & Mounting cluster_immunolabeling Immunogold Labeling cluster_visualization Visualization Fixation Fixation of Root Nodules Dehydration Dehydration in Ethanol Series Fixation->Dehydration Embedding Embedding in Resin Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Mounting Mounting on Grids Sectioning->Mounting Blocking Blocking Non-specific Binding Mounting->Blocking PrimaryAb Primary Antibody Incubation (anti-LbII) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Gold-conjugated) PrimaryAb->SecondaryAb Staining Staining with Uranyl Acetate & Lead Citrate SecondaryAb->Staining TEM Transmission Electron Microscopy Staining->TEM

Experimental workflow for immunogold localization of this compound.

Post-Translational Modifications of Leghemoglobin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leghemoglobin (Lb), a crucial heme-containing protein in the nitrogen-fixing root nodules of leguminous plants, plays a pivotal role in maintaining a microaerobic environment necessary for the function of nitrogenase. This technical guide provides an in-depth exploration of the post-translational modifications (PTMs) of leghemoglobin, with a specific focus on leghemoglobin II (LbII) isoforms. Understanding these modifications is critical for elucidating the regulation of leghemoglobin's oxygen-binding capacity and its overall function in symbiotic nitrogen fixation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Phosphorylation of Leghemoglobin

Phosphorylation is a key post-translational modification regulating the function of numerous proteins. In the context of leghemoglobin, serine phosphorylation has been identified as a mechanism that modulates its oxygen-binding affinity.

Quantitative Data on Leghemoglobin Phosphorylation

In vitro studies on recombinant leghemoglobin from Lotus japonicus have demonstrated that phosphorylation leads to a significant reduction in its oxygen consumption. Mass spectrometry analysis has been instrumental in identifying the specific serine residues that undergo phosphorylation.

Leghemoglobin IsoformPhosphorylated Residues Identified by Mass SpectrometryKey Phosphorylation Site Affecting O2 ConsumptionReference
Lotus japonicus LegHSer13, Ser14, Ser45, Ser55, Ser123Ser45[1]

Table 1: Summary of identified phosphorylation sites on Lotus japonicus leghemoglobin and their functional significance.

Molecular modeling and studies using site-directed mutagenesis to create phosphomimetic mutants (e.g., S45D) have corroborated the finding that phosphorylation at Serine 45 is most effective in disrupting the molecular environment of the oxygen-binding pocket, thereby reducing its oxygen sequestration capability.[1]

Experimental Protocols

This protocol describes the phosphorylation of recombinant leghemoglobin using a homologous kinase.

Materials:

  • Recombinant leghemoglobin (e.g., from Lotus japonicus)

  • Homologous protein kinase (e.g., LjCCamK)

  • Phosphorylation buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • [γ-³²P]ATP (for radioactive detection, optional)

  • SDS-PAGE reagents

  • Autoradiography equipment (if using radioactivity)

Procedure:

  • Set up the phosphorylation reaction in a microcentrifuge tube by mixing the recombinant leghemoglobin with the kinase in the phosphorylation buffer.

  • Initiate the reaction by adding ATP (and [γ-³²P]ATP if applicable) to a final concentration of ~100 µM.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analyze the phosphorylation by running the samples on an SDS-PAGE gel.

  • If using [γ-³²P]ATP, expose the gel to an autoradiography film to visualize the phosphorylated protein. Alternatively, phosphoprotein-specific stains can be used.

This protocol outlines the general workflow for identifying phosphorylation sites on leghemoglobin using mass spectrometry.

Procedure:

  • In-gel Digestion:

    • Excise the protein band corresponding to leghemoglobin from an SDS-PAGE gel.

    • Destain the gel piece to remove Coomassie stain.

    • Reduce the protein with DTT and alkylate with iodoacetamide.

    • Digest the protein overnight with a sequence-specific protease, such as trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the digested and enriched peptides using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database containing the leghemoglobin sequence.

    • Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.

    • Validate the identified phosphopeptides by manual inspection of the MS/MS spectra.

Signaling Pathway and Experimental Workflow

phosphorylation_workflow cluster_experimental_workflow Experimental Workflow for Phosphorylation Analysis Recombinant LegH Recombinant LegH Kinase Assay Kinase Assay Recombinant LegH->Kinase Assay Substrate SDS-PAGE SDS-PAGE Kinase Assay->SDS-PAGE Verification In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion Sample Prep Phosphopeptide Enrichment Phosphopeptide Enrichment In-gel Digestion->Phosphopeptide Enrichment Enrichment LC-MS/MS LC-MS/MS Phosphopeptide Enrichment->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS->Data Analysis Identification

Caption: Workflow for in vitro phosphorylation and mass spectrometry analysis of leghemoglobin.

Other Potential Post-Translational Modifications

While phosphorylation is the most well-documented PTM of leghemoglobin, other modifications could potentially regulate its function. Direct evidence for the following PTMs on this compound is currently limited in the literature; however, the methodologies to investigate them are well-established.

Glycosylation

N-glycosylation has been observed on various proteins within soybean root nodules, particularly those involved in maintaining redox balance. While leghemoglobin has not been definitively identified as a glycoprotein in these studies, its role in oxygen transport makes it a potential candidate for such modification.

Procedure:

  • Protein Extraction and Enrichment:

    • Extract total protein from root nodules.

    • Enrich for glycoproteins using lectin affinity chromatography.

  • Glycan Release:

    • Release N-linked glycans from the enriched glycoproteins using the enzyme PNGase F.

  • Glycan Labeling and Analysis:

    • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).

    • Analyze the labeled glycans by HILIC-FLR-MS (Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry).

  • Glycopeptide Analysis:

    • Digest the glycoprotein-enriched fraction with a protease.

    • Analyze the resulting glycopeptides by LC-MS/MS to identify the specific sites of glycosylation.

glycosylation_workflow cluster_glycosylation_analysis Glycosylation Analysis Workflow Nodule Protein Extract Nodule Protein Extract Lectin Affinity Lectin Affinity Nodule Protein Extract->Lectin Affinity Enrichment Glycan Release (PNGase F) Glycan Release (PNGase F) Lectin Affinity->Glycan Release (PNGase F) Deglycosylation Glycopeptide Analysis Glycopeptide Analysis Lectin Affinity->Glycopeptide Analysis LC-MS/MS Glycan Analysis Glycan Analysis Glycan Release (PNGase F)->Glycan Analysis HILIC-FLR-MS

Caption: General workflow for the analysis of protein glycosylation in root nodules.

S-Nitrosylation

S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical PTM in cellular signaling. Given that nitric oxide is produced in root nodules and can interact with heme proteins, S-nitrosylation of leghemoglobin is a plausible regulatory mechanism.

Procedure:

  • Protein Extraction:

    • Extract proteins from root nodules in the presence of a metal chelator (e.g., EDTA) and a free thiol-blocking agent (e.g., methyl methanethiosulfonate, MMTS).

  • Reduction of S-Nitrosothiols:

    • Specifically reduce the S-nitrosothiol bonds using ascorbate.

  • Biotinylation of Newly Freed Thiols:

    • Label the newly exposed cysteine thiols with a biotinylating reagent (e.g., biotin-HPDP).

  • Enrichment and Detection:

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

    • Elute the enriched proteins and identify them by Western blotting using a leghemoglobin-specific antibody or by mass spectrometry.

Ubiquitination

Ubiquitination is a PTM that primarily targets proteins for degradation by the proteasome. While there is no direct evidence of leghemoglobin ubiquitination, this pathway is essential for protein turnover and quality control in the cell.

Investigating the ubiquitination of leghemoglobin would involve immunoprecipitation of leghemoglobin from root nodule extracts followed by Western blotting with an anti-ubiquitin antibody. Alternatively, a more comprehensive approach would be to perform a ubiquitin-enrichment strategy (e.g., using a ubiquitin-binding domain) on total nodule protein extracts, followed by mass spectrometry to identify ubiquitinated proteins, including potentially leghemoglobin.

Conclusion

The post-translational modification of this compound is an emerging area of research with significant implications for understanding the regulation of symbiotic nitrogen fixation. Phosphorylation at specific serine residues has been shown to modulate its oxygen-binding capacity. While direct evidence for other PTMs such as glycosylation, S-nitrosylation, and ubiquitination on this compound is still forthcoming, the experimental frameworks to investigate these modifications are well-established. Further research in this area will undoubtedly provide deeper insights into the complex regulatory networks governing the function of this vital plant protein, with potential applications in agricultural biotechnology and the development of novel therapeutic agents.

References

Whitepaper: The Predicted Three-Dimensional Structure of Leghemoglobin II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leghemoglobins are essential hemoproteins found in the nitrogen-fixing root nodules of leguminous plants, where they facilitate oxygen transport for bacteroid respiration while protecting the oxygen-sensitive nitrogenase enzyme. As members of the globin superfamily, their structure is of significant interest for understanding ligand binding, protein engineering, and potential therapeutic applications. This technical guide provides an in-depth analysis of the predicted three-dimensional structure of leghemoglobin II, focusing on computational prediction methodologies and comparing these models with experimentally determined structures. Detailed experimental and computational protocols, quantitative structural data, and visual representations of key processes are presented to offer a comprehensive resource for researchers in structural biology and drug development.

Introduction to Leghemoglobin

Leghemoglobins are monomeric proteins with a molecular weight of approximately 16 kDa. Structurally, they are similar to myoglobin and consist of a single polypeptide chain (globin) and an iron-containing heme prosthetic group. This heme group is the site of reversible oxygen binding. While functionally and structurally analogous to animal globins like myoglobin and hemoglobin, leghemoglobins exhibit significant differences in their amino acid sequences.

Multiple isoforms of leghemoglobin can exist within a single plant, often differing slightly in their oxygen affinity and physiological roles. This compound is one such prominent isoform. Understanding its three-dimensional structure is crucial for elucidating the specific mechanisms that give rise to its high oxygen affinity, which is 11 to 24 times higher than that of sperm whale myoglobin.

Methodologies for Structure Determination and Prediction

The three-dimensional structure of proteins can be determined through experimental techniques or predicted using computational methods. Both approaches have been applied to the study of leghemoglobins.

Experimental Protocols

X-ray Crystallography: This is a high-resolution technique used to determine the atomic and molecular structure of a protein. The experimentally solved structure of oxy-leghemoglobin II from the lupin plant (PDB ID: 2GDM) provides a critical reference point.

Detailed Methodology for X-ray Crystallography:

  • Protein Purification and Crystallization: The this compound protein is expressed and purified to homogeneity. The purified protein is then crystallized by slowly precipitating it from a solution under conditions that favor the formation of a well-ordered crystal lattice.

  • X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a distinct pattern of spots.

  • Data Collection: The diffraction patterns are recorded from multiple orientations of the crystal. The intensities and positions of the diffracted spots are measured.

  • Structure Solution (Phasing): The "phase problem" is solved to determine the phases of the diffracted waves. This can be achieved through methods like Molecular Replacement, where a known homologous structure is used as a search model.

  • Model Building and Refinement: An initial electron density map is generated. An atomic model of the protein is built into this map and then computationally refined to improve its fit with the experimental diffraction data, resulting in a final, high-resolution 3D structure.

Computational Protocols

Due to the time and resource-intensive nature of experimental methods, computational approaches are widely used for protein structure prediction.

Homology Modeling: This method is considered the most accurate computational technique when a suitable template structure is available. It operates on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

Detailed Methodology for Homology Modeling of this compound:

  • Target Sequence Retrieval: The amino acid sequence of the target this compound protein (e.g., from Vigna unguiculata) is retrieved from a protein sequence database like UniProt or NCBI in FASTA format.

  • Template Identification: A BLAST search is performed against the Protein Data Bank (PDB) to find experimentally determined protein structures that are homologous to the target sequence. For leghemoglobin, a suitable template is the structure of soybean leghemoglobin A (PDB ID: 1BIN). A high sequence identity (typically >80%) is crucial for a reliable model.

  • Sequence Alignment: The target sequence is aligned with the template sequence. This alignment is critical as it maps the residues of the target onto the 3D structure of the template.

  • Model Building: A 3D model of the target protein is generated using the atomic coordinates of the template. Automated servers like SWISS-MODEL are commonly used for this step. This process involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

  • Model Refinement: The initial model is subjected to energy minimization to resolve any steric clashes and optimize the geometry of the structure.

  • Model Validation: The quality and reliability of the predicted model are assessed using various validation tools. The SAVES (Structural Analysis and Verification Server) is a common resource for this, which includes:

    • Ramachandran Plot Analysis: Checks the stereochemical quality of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles of all residues. A good model will have a high percentage of residues in the most favored regions.

    • PROVE Analysis: Evaluates the packing quality and atomic volumes within the structure.

  • Visualization: The final validated model is visualized using molecular graphics software like RasMol or PyMOL to analyze its structural features.

G cluster_input 1. Input cluster_processing 2. Processing cluster_output 3. Output & Validation A Retrieve Target Sequence (this compound) B Identify Homologous Template (e.g., PDB: 1BIN) A->B BLAST vs PDB C Align Target and Template Sequences B->C D Build 3D Model C->D E Refine Model (Energy Minimization) D->E F Validate Model Quality (e.g., Ramachandran Plot) E->F F->D Unreliable, Re-build G Final Predicted 3D Structure (PDB file) F->G Reliable Model

Caption: Workflow for predicting the 3D structure of this compound via homology mo

Methodological & Application

Application Notes: Protocol for the Purification of Leghemoglobin II from Root Nodules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leghemoglobin (Lb) is an oxygen-carrying hemoprotein found in the nitrogen-fixing root nodules of leguminous plants. It plays a crucial role in protecting the oxygen-sensitive nitrogenase enzyme from denaturation while ensuring a sufficient oxygen supply for the high energy demands of nitrogen fixation. Leghemoglobin typically exists as multiple isoforms, and this protocol details a general method for the purification of a specific component, Leghemoglobin II (LbII), from root nodules. The protocol involves protein extraction, ammonium sulfate precipitation, and subsequent chromatographic separation.

Data Presentation

The following table summarizes the typical quantitative data associated with the purification of leghemoglobin. Actual yields and purity may vary depending on the plant species, nodule age, and experimental conditions.

Purification StepProtein Concentration (mg/mL)Total Protein (mg)Yield (%)Purity (%)Molecular Weight (kDa)
Crude Extract 5 - 151000100< 10-
Ammonium Sulfate (40-80%) 10 - 254004020 - 30-
Anion-Exchange Chromatography 2 - 8808> 9015 - 17
Gel Filtration Chromatography 1 - 5606> 9815 - 17

Note: The values presented are illustrative and based on typical results from leghemoglobin purifications.

Experimental Protocol

This protocol outlines the key steps for the purification of this compound from root nodules.

1. Materials and Reagents

  • Fresh or frozen root nodules

  • Liquid nitrogen

  • Polyvinylpolypyrrolidone (PVPP)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ammonium sulfate

  • Tris-HCl buffer (e.g., 0.05 M, pH 8.0)

  • Sodium chloride (for gradient elution)

  • Dialysis tubing (10 kDa MWCO)

  • Anion-exchange chromatography column (e.g., DEAE-Sephacel)

  • Gel filtration chromatography column (e.g., Sephadex G-75)

  • Spectrophotometer

  • Centrifuge and rotor

  • Homogenizer (e.g., mortar and pestle or blender)

  • Standard protein assay reagents (e.g., Bradford or BCA)

2. Nodule Homogenization and Extraction

  • Harvest fresh, healthy root nodules. For every 1 gram of root nodules, use approximately 0.3 grams of polyvinylpolypyrrolidone (PVPP).[1]

  • Grind the nodules and PVPP to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a beaker containing 80-100 mL of cold 0.1 M phosphate buffer per gram of root nodules.[2]

  • Homogenize the mixture thoroughly using a blender or homogenizer for 2-3 minutes.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at approximately 4,000 rpm for 50 minutes at 4°C to pellet remaining solids.[2]

  • Carefully collect the supernatant, which contains the crude leghemoglobin extract.

3. Ammonium Sulfate Precipitation

  • Slowly add solid ammonium sulfate to the crude extract while gently stirring on ice to achieve 40% saturation. Allow it to stir for at least 1 hour.

  • Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to pellet precipitated proteins. Discard the pellet.

  • Add more ammonium sulfate to the supernatant to bring the saturation to 80%. Stir gently on ice for 1-2 hours or overnight.[3][4][5]

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated leghemoglobin fraction.

  • Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer (e.g., 0.01 M to 0.2 M).[2]

4. Dialysis

  • Transfer the resuspended protein solution to a dialysis bag.

  • Dialyze against a large volume of the desired chromatography buffer (e.g., Tris-HCl) overnight at 4°C with at least two buffer changes to remove residual ammonium sulfate.

5. Anion-Exchange Chromatography

  • Equilibrate an anion-exchange column (e.g., DEAE-Sephacel) with the starting Tris-HCl buffer.

  • Load the dialyzed protein sample onto the column.

  • Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a linear gradient of sodium chloride (e.g., 0 to 0.5 M) in the starting buffer. Leghemoglobin components, including LbII, will elute at different salt concentrations.[1]

  • Collect fractions and monitor the absorbance at 405 nm (for the heme group) and 280 nm (for total protein). Pool the fractions corresponding to the LbII peak.

6. Gel Filtration Chromatography (Optional Polishing Step)

  • Concentrate the pooled LbII fractions if necessary.

  • Equilibrate a gel filtration column with a suitable buffer (e.g., phosphate buffer with 0.1 M NaCl).

  • Load the concentrated LbII sample onto the column.

  • Elute with the same buffer and collect fractions. LbII should elute as a single major peak.

  • Analyze the purity of the final sample using SDS-PAGE. The apparent molecular weight should be approximately 15-17 kDa.[1][4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Leghemoglobin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_precipitation Step 2: Ammonium Sulfate Precipitation cluster_purification Step 3: Chromatographic Purification Nodules Root Nodules + PVPP Homogenization Homogenization in Phosphate Buffer Nodules->Homogenization Filtration Filtration Homogenization->Filtration Centrifugation1 Centrifugation (4,000 rpm, 50 min) Filtration->Centrifugation1 CrudeExtract Crude Leghemoglobin Extract Centrifugation1->CrudeExtract AmSO4_40 Add (NH4)2SO4 to 40% CrudeExtract->AmSO4_40 Centrifugation2 Centrifugation AmSO4_40->Centrifugation2 AmSO4_80 Add (NH4)2SO4 to 80% Centrifugation2->AmSO4_80 Centrifugation3 Centrifugation AmSO4_80->Centrifugation3 Precipitate Resuspend Precipitate in Tris-HCl Centrifugation3->Precipitate Dialysis Dialysis Precipitate->Dialysis AnionExchange Anion-Exchange Chromatography Dialysis->AnionExchange GelFiltration Gel Filtration Chromatography AnionExchange->GelFiltration PureLbII Purified this compound GelFiltration->PureLbII

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Expression and Purification of Recombinant Leghemoglobin II in Escherichia coli Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leghemoglobins (Lbs) are monomeric hemoproteins found in the root nodules of leguminous plants, where they facilitate nitrogen fixation by buffering oxygen concentrations. Their structural and functional similarities to myoglobin make them attractive candidates for various biotechnological applications, including as potential components in meat substitutes and as oxygen carriers. Recombinant expression in Escherichia coli offers a rapid and scalable method for producing leghemoglobin for research and development.

This document provides detailed protocols for the expression and purification of recombinant leghemoglobin II (LbII) in E. coli, based on established methodologies. It includes key experimental considerations, step-by-step procedures, and characterization techniques.

Core Experimental Workflow

The overall process for producing recombinant this compound in E. coli involves several key stages, from gene acquisition to the final purified protein. The workflow ensures the successful cloning of the target gene, optimal protein expression, and efficient purification.

G cluster_prep Gene Preparation & Cloning cluster_expression Expression in E. coli cluster_purification Purification & Analysis gene_source Source Gene (e.g., Cowpea lbII cDNA) pcr PCR Amplification gene_source->pcr ligation Ligation into Vector pcr->ligation vector Expression Vector (e.g., pEMBL19+, pET series) vector->ligation plasmid Recombinant Plasmid ligation->plasmid transformation Transformation into E. coli Strain (e.g., JM109, BL21) plasmid->transformation growth Cell Culture Growth (to mid-log phase, OD600 ~0.6) transformation->growth induction Induction (e.g., with IPTG) growth->induction expression Protein Expression (e.g., 16-24h at 28-37°C) induction->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification purification Purification Steps (e.g., Ammonium Sulfate Precipitation, Chromatography) clarification->purification analysis Analysis & Characterization (SDS-PAGE, Spectroscopy) purification->analysis final_product Purified Recombinant This compound analysis->final_product

Caption: General workflow for recombinant this compound production.

Key Considerations for Expression

Successful expression of functional leghemoglobin in E. coli requires careful optimization of several parameters.

ParameterKey ConsiderationsRationale
Expression Vector Choose a vector with a strong, inducible promoter (e.g., T7 promoter in pET vectors). Constitutive vectors (e.g., pEMBL19+) have also been used successfully.Inducible systems allow for cell growth to a high density before expressing the target protein, which can be metabolically burdensome.
E. coli Strain Use strains suitable for protein expression, such as BL21(DE3) or JM109(DE3). Strains like TB-1 have also been used.These strains are deficient in certain proteases (Lon, OmpT) and contain the T7 RNA polymerase gene required for transcription from T7 promoters.
Heme Availability E. coli has its own heme biosynthesis pathway, which is crucial for producing the functional, red-colored holoprotein. For some hemoproteins, supplementing the media with hemin (a heme precursor) can improve the yield of the functional protein.The globin polypeptide must incorporate a heme group to become a functional leghemoglobin. Insufficient heme can lead to the formation of insoluble apo-protein.
Induction Conditions Optimal IPTG concentration typically ranges from 0.1 mM to 1.0 mM. Post-induction temperature (16-37°C) and duration (4-24 hours) significantly impact protein solubility and yield.Lower temperatures can slow down protein synthesis, which may promote proper folding and increase the proportion of s

Application Notes and Protocols for Refolding and Purification of Recombinant Leghemoglobin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant leghemoglobin II, a heme-containing protein naturally found in the root nodules of legumes, has garnered significant interest for its potential applications in various fields, including as a blood substitute and as an oxygen carrier in cell culture media. Expression of recombinant leghemoglobin in Escherichia coli often leads to the formation of insoluble inclusion bodies. This document provides a detailed protocol for the solubilization, refolding, and purification of recombinant this compound from E. coli inclusion bodies, yielding a highly pure and biologically active protein.

The following protocol outlines a robust method for obtaining functional recombinant this compound, focusing on an on-column refolding technique using immobilized metal affinity chromatography (IMAC) for His-tagged this compound, followed by polishing steps using ion-exchange and size-exclusion chromatography.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant this compound from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Cell Lysate2500--100
Inclusion Bodies400~200~50~50
Solubilized Inclusion Bodies380~190~50~47.5
IMAC (On-column refolding)150142.59535.6
Anion-Exchange Chromatography120117.69829.4
Size-Exclusion Chromatography10099>9924.8

Experimental Protocols

Expression and Inclusion Body Isolation

This protocol assumes the expression of a His-tagged recombinant this compound in an appropriate E. coli strain (e.g., BL21(DE3)).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer I: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% (v/v) Triton X-100

  • Wash Buffer II: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Procedure:

  • Harvest the cell pellet from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes.

  • Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer I and vortex thoroughly.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer II and vortex thoroughly.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies

Materials:

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM DTT

Procedure:

  • Resuspend the inclusion body pellet in 10 mL of Solubilization Buffer.

  • Stir gently at room temperature for 1 hour to ensure complete solubilization.

  • Centrifuge at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.

  • Carefully collect the supernatant containing the denatured recombinant this compound.

On-column Refolding and IMAC Purification

This step utilizes the His-tag for both purification and refolding of the protein on an IMAC column.

Materials:

  • IMAC Binding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM Imidazole

  • IMAC Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM Imidazole

  • IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 250 mM Imidazole

  • IMAC Column: Pre-packed Ni-NTA or other suitable IMAC resin

Procedure:

  • Equilibrate the IMAC column with 5 column volumes (CV) of IMAC Binding Buffer.

  • Load the solubilized protein solution onto the column at a low flow rate (e.g., 0.5 mL/min).

  • Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.

  • To initiate refolding, apply a linear gradient from 100% IMAC Binding Buffer to 100% IMAC Refolding Buffer over 20 CV. This gradual removal of urea allows the protein to refold while bound to the resin.

  • Wash the column with 5 CV of IMAC Refolding Buffer.

  • Elute the refolded His-tagged this compound with 5 CV of IMAC Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

Anion-Exchange Chromatography (AEX)

This step further purifies the refolded this compound based on its charge.

Materials:

  • AEX Buffer A: 20 mM Tris-HCl (pH 8.0)

  • AEX Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl

  • Anion-Exchange Column: Q Sepharose or similar strong anion-exchange resin

Procedure:

  • Pool the fractions from the IMAC elution containing this compound and buffer exchange into AEX Buffer A using a desalting column or dialysis.

  • Equilibrate the anion-exchange column with 5 CV of AEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 CV of AEX Buffer A.

  • Elute the bound this compound with a linear gradient of 0-50% AEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE. The reddish color of leghemoglobin can be used for visual tracking.

Size-Exclusion Chromatography (SEC)

The final polishing step separates the monomeric, correctly folded this compound from any remaining aggregates.

Materials:

  • SEC Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

  • Size-Exclusion Column: Superdex 75 or similar resin with an appropriate separation range

Procedure:

  • Concentrate the pooled and buffer-exchanged fractions from the AEX step to a suitable volume (e.g., 1-2 mL).

  • Equilibrate the size-exclusion column with 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute with SEC Buffer at a constant flow rate.

  • Collect fractions corresponding to the expected molecular weight of monomeric this compound (~16 kDa).

  • Analyze the purity of the final product by SDS-PAGE and assess its concentration.

Visualizations

Refolding_and_Purification_Workflow cluster_Expression 1. Expression & Inclusion Body Isolation cluster_Solubilization 2. Solubilization cluster_Refolding_IMAC 3. On-column Refolding & IMAC cluster_Purification 4. & 5. Final Purification Expression E. coli Expression of His-tagged this compound Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis & Sonication Harvest->Lysis IB_Isolation Inclusion Body Isolation & Washing Lysis->IB_Isolation Solubilization Solubilization of Inclusion Bodies (8M Urea, 10mM DTT) IB_Isolation->Solubilization IMAC_Binding Binding to Ni-NTA Column (8M Urea) Solubilization->IMAC_Binding OnColumn_Refolding On-column Refolding (Urea Gradient) IMAC_Binding->OnColumn_Refolding IMAC_Elution Elution of Refolded Protein (Imidazole) OnColumn_Refolding->IMAC_Elution AEX Anion-Exchange Chromatography (Q Sepharose) IMAC_Elution->AEX SEC Size-Exclusion Chromatography (Superdex 75) AEX->SEC Final_Product Pure, Refolded this compound SEC->Final_Product

Caption: Workflow for the refolding and purification of recombinant this compound.

Spectroscopic Analysis of Leghemoglobin II Oxygen Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leghemoglobin, a monomeric hemoprotein found in the root nodules of leguminous plants, plays a crucial role in nitrogen fixation by facilitating the diffusion of oxygen to symbiotic bacteria.[1] Its ability to bind oxygen with high affinity is central to its function.[1][2] Understanding the kinetics and thermodynamics of this interaction is vital for various fields, including plant biology, bio-inorganic chemistry, and the development of blood substitutes. This document provides detailed application notes and protocols for the spectroscopic analysis of oxygen binding to leghemoglobin II, a specific component of leghemoglobin.

Data Presentation: Quantitative Analysis of Leghemoglobin-Oxygen Binding

The binding of oxygen to leghemoglobin is a reversible process that can be described by the following equilibrium:

Lb + O₂ ⇌ LbO₂

The key quantitative descriptors for this interaction are the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). The following table summarizes typical values for leghemoglobin.

ParameterSymbolTypical ValueUnitDescription
Association Rate Constantkₐ~1.2 x 10⁸M⁻¹s⁻¹The rate at which oxygen binds to deoxyleghemoglobin.
Dissociation Rate Constantkₔ~5-15s⁻¹The rate at which oxygen unbinds from oxyleghemoglobin.[2]
Equilibrium Dissociation ConstantKₔ~40-80nMThe concentration of oxygen at which half of the leghemoglobin molecules are bound to oxygen.[3]

Experimental Protocols

Purification of this compound

A homogenous sample of this compound is essential for accurate spectroscopic analysis. The following is a general protocol for its purification from soybean root nodules.

Materials:

  • Soybean root nodules

  • Liquid nitrogen

  • Grinding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)

  • Saturated ammonium sulfate solution

  • Dialysis tubing (10 kDa MWCO)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Elution buffers (e.g., increasing salt gradient of NaCl in the grinding buffer)

  • Spectrophotometer

Protocol:

  • Harvest and Homogenize: Harvest fresh root nodules and immediately freeze them in liquid nitrogen. Grind the frozen nodules to a fine powder using a mortar and pestle.

  • Extraction: Resuspend the powder in cold grinding buffer and stir for 30-60 minutes at 4°C. Centrifuge the suspension to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Slowly add saturated ammonium sulfate solution to the supernatant to achieve a final concentration of ~50-80% saturation. Stir for 1 hour at 4°C and then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the pellet in a minimal volume of grinding buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Wash the column with grinding buffer until the baseline is stable.

  • Elution and Fractionation: Elute the bound proteins with a linear gradient of NaCl in the grinding buffer. Collect fractions and monitor the absorbance at 405 nm (Soret peak of heme).

  • Purity Check: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.

  • Concentration Determination: Determine the concentration of the purified this compound using the pyridine hemochrome method or by measuring the absorbance at the Soret peak using a known extinction coefficient.

Spectroscopic Analysis of Oxygen Binding by Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-kinetics technique used to measure the rates of fast reactions in solution. It is ideal for studying the binding of oxygen to leghemoglobin.

Materials:

  • Purified deoxythis compound solution

  • Oxygen-saturated buffer

  • Stopped-flow spectrophotometer

Protocol:

  • Preparation of Deoxyleghemoglobin: Prepare a solution of purified this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Make the solution anaerobic by gently bubbling with nitrogen gas or by adding a small amount of sodium dithionite. The UV-Vis spectrum should show a single Soret peak characteristic of the deoxy form.

  • Preparation of Oxygenated Buffer: Prepare a second solution of the same buffer saturated with a known concentration of oxygen.

  • Stopped-Flow Measurement:

    • Load the deoxyleghemoglobin solution into one syringe of the stopped-flow instrument and the oxygen-saturated buffer into the other.

    • Rapidly mix the two solutions in the observation cell.

    • Monitor the change in absorbance over time at a wavelength where the difference between deoxy- and oxyleghemoglobin is maximal (e.g., near the Soret peak or in the Q-band region).

  • Data Analysis:

    • The observed rate of the reaction (k_obs) will depend on the oxygen concentration. Fit the absorbance change over time to a single exponential function to determine k_obs.

    • Repeat the experiment at several different oxygen concentrations.

    • Plot k_obs versus the oxygen concentration. The slope of this plot will give the association rate constant (kₐ), and the y-intercept will give the dissociation rate constant (kₔ).

Mandatory Visualization

Experimental_Workflow cluster_purification This compound Purification cluster_analysis Spectroscopic Analysis Nodules Soybean Root Nodules Grinding Grinding & Homogenization Nodules->Grinding Extraction Crude Extract Grinding->Extraction Precipitation Ammonium Sulfate Precipitation Extraction->Precipitation Dialysis Dialysis Precipitation->Dialysis Chromatography Anion-Exchange Chromatography Dialysis->Chromatography PureLhb Purified this compound Chromatography->PureLhb DeoxyLhb Preparation of Deoxythis compound PureLhb->DeoxyLhb PureLhb->DeoxyLhb StoppedFlow Stopped-Flow Spectrophotometry DeoxyLhb->StoppedFlow OxyBuffer Preparation of Oxygenated Buffer OxyBuffer->StoppedFlow DataAnalysis Kinetic Data Analysis StoppedFlow->DataAnalysis Results k_a, k_d, K_d DataAnalysis->Results

Caption: Experimental workflow for the purification and spectroscopic analysis of this compound oxygen binding.

Signaling Pathways

The interaction of leghemoglobin with oxygen is a direct binding event and is not part of a larger signaling pathway in the traditional sense. The primary role of leghemoglobin is to act as an oxygen carrier to facilitate the function of nitrogenase in the bacteroids of root nodules.[1] Therefore, a signaling pathway diagram is not applicable to this specific topic. The experimental workflow diagram above illustrates the logical sequence of the analysis.

References

Measuring the Oxygen Affinity of Leghemoglobin II Using Stopped-Flow Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leghemoglobin, a heme-containing protein found in the nitrogen-fixing root nodules of leguminous plants, plays a crucial role in facilitating the transport of oxygen to symbiotic bacteria while maintaining a microaerobic environment necessary for nitrogenase activity. Its remarkably high affinity for oxygen, approximately 20 times greater than that of myoglobin, is a result of a rapid association rate constant and a slow dissociation rate constant. Understanding the kinetics of this interaction is vital for fields ranging from plant biology and agricultural science to the development of blood substitutes and oxygen carriers.

Stopped-flow spectroscopy is a powerful technique for studying rapid biochemical reactions on the millisecond timescale. By rapidly mixing solutions of deoxyleghemoglobin and oxygen-saturated buffer, the binding event can be monitored in real-time by observing the change in absorbance at specific wavelengths corresponding to the deoxy- and oxy-forms of the protein. This application note provides a detailed protocol for determining the oxygen association and dissociation rate constants of leghemoglobin II using stopped-flow kinetics.

Key Concepts and Signaling Pathways

The binding of oxygen to leghemoglobin is a reversible process. The primary reactions of interest are the association of oxygen with the deoxy-form of leghemoglobin (Lb) and the dissociation of oxygen from the oxy-form (LbO₂).

Oxygen Association: ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

Lb+O2konLbO2Lb + O₂ \xrightarrow{k{on}} LbO₂Lb+O2​kon​​LbO2​

Oxygen Dissociation: ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

LbO2koffLb+O2LbO₂ \xrightarrow{k{off}} Lb + O₂LbO2​koff​​Lb+O2​

The equilibrium dissociation constant (KD), a measure of oxygen affinity, is the ratio of the dissociation and association rate constants:

ngcontent-ng-c4139270029="" _nghost-ng-c331704542="" class="inline ng-star-inserted">

KD=koffkonK_D = \frac{k{off}}{k_{on}}KD​=kon​koff​​

A lower KD value indicates a higher affinity of the protein for its ligand.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the binding of oxygen to soybean leghemoglobin components at 20°C. The different leghemoglobin components arise from multiple genes and post-translational modifications. For the purposes of this application note, "this compound" would be one of these purified components.

Leghemoglobin ComponentAssociation Rate Constant (k'O₂) (µM⁻¹s⁻¹)Dissociation Rate Constant (kO₂) (s⁻¹)
Component a1155.4
Component c₁1224.6
Component c₂1204.5
Component d₁904.1
Component d₂954.3

Data adapted from Wittenberg, J. B., et al. (1990). Kinetics and thermodynamics of oxygen, CO, and azide binding by the subcomponents of soybean leghemoglobin. Journal of Biological Chemistry, 265(32), 19658-19664.

Experimental Protocols

Preparation of Deoxythis compound

Materials:

  • Purified this compound solution (in phosphate buffer, pH 7.4)

  • Sodium dithionite (Na₂S₂O₄)

  • Nitrogen gas (oxygen-free)

  • Sealed cuvettes or tonometer

Protocol:

  • Prepare a stock solution of sodium dithionite in deoxygenated buffer.

  • Place the this compound solution in a sealed cuvette or tonometer.

  • Gently flush the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add a small amount of the sodium dithionite solution to the leghemoglobin solution to chemically reduce any remaining ferric leghemoglobin and scavenge residual oxygen. The final concentration of dithionite should be minimal but sufficient to ensure complete deoxygenation.

  • Confirm the formation of deoxyleghemoglobin spectrophotometrically by observing the characteristic Soret peak around 428 nm and the single broad α-band around 556 nm.

Preparation of Oxygen-Saturated Buffer

Materials:

  • Phosphate buffer (pH 7.4)

  • Pure oxygen gas

  • Gas dispersion tube

Protocol:

  • Place the phosphate buffer in a flask.

  • Bubble pure oxygen gas through the buffer for at least 30 minutes using a gas dispersion tube to ensure saturation.

  • The concentration of dissolved oxygen at a given temperature and pressure can be determined from standard tables.

Measurement of the Oxygen Association Rate Constant (kon)

Instrumentation:

  • Stopped-flow spectrophotometer

Protocol:

  • Load one syringe of the stopped-flow instrument with the deoxythis compound solution and the other with the oxygen-saturated buffer.

  • Set the observation wavelength to monitor the change in absorbance upon oxygen binding. A suitable wavelength is typically around 410 nm, where the difference in absorbance between deoxy- and oxyleghemoglobin is significant.

  • Rapidly mix the two solutions. The reaction will be pseudo-first-order under conditions where the oxygen concentration is in large excess over the leghemoglobin concentration.

  • Record the change in absorbance over time. The resulting kinetic trace should fit to a single exponential function.

  • The observed rate constant (kobs) is obtained from the fit.

  • Repeat the experiment at several different oxygen concentrations.

  • Plot the observed rate constants (kobs) against the oxygen concentration. The slope of the resulting linear plot represents the second-order association rate constant (kon).

Measurement of the Oxygen Dissociation Rate Constant (koff)

Instrumentation:

  • Stopped-flow spectrophotometer

Protocol:

  • Prepare a solution of oxythis compound by exposing the purified protein to air.

  • Prepare a solution of a strong reducing agent, such as sodium dithionite, in deoxygenated buffer. This solution will act as an oxygen scavenger.

  • Load one

Application Notes and Protocols for Determining Leghemoglobin II Secondary Structure using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leghemoglobin, a heme-containing protein found in the root nodules of leguminous plants, plays a critical role in nitrogen fixation by facilitating the transport of oxygen to symbiotic bacteria.[1][2] Understanding the secondary structure of leghemoglobin II, a specific isoform of this protein, is crucial for elucidating its structure-function relationship and for potential applications in drug development and biotechnology. Circular dichroism (CD) spectroscopy is a powerful and rapid technique for investigating the secondary structure of proteins in solution.[3][4][5] This document provides detailed application notes and experimental protocols for determining the secondary structure of this compound using CD spectroscopy.

Principle of Circular Dichroism for Secondary Structure Analysis

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The regular, repeating structures of α-helices, β-sheets, and random coils in proteins give rise to characteristic CD spectra in the far-UV region (190-250 nm).

  • α-helical structures typically exhibit two negative bands around 208 nm and 222 nm and a positive band around 192 nm.

  • β-sheet structures show a negative band near 218 nm and a positive band around 195 nm.

  • Random coils are characterized by a negative band near 198 nm.

By analyzing the CD spectrum of a protein, the relative proportions of these secondary structural elements can be estimated.

Quantitative Data Summary

The following table summarizes the secondary structure composition of soybean leghemoglobin as determined by circular dichroism studies. While specific data for this compound is not detailed in the initial literature search, soybean leghemoglobin a provides a close reference.

Proteinα-Helix (%)β-Sheet (%)Other Structures (%)Reference
Soybean Leghemoglobin a~70Not SpecifiedNot Specified[1]
Soybean Leghemoglobin a55Not SpecifiedNot Specified

Experimental Protocols

Purification of this compound

A detailed purification protocol is essential to obtain a homogenous protein sample for CD analysis. The following is a generalized protocol that may need optimization for this compound.

Materials:

  • Root nodules from a leguminous plant expressing this compound

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Sephacryl S-200)

  • Bradford protein assay reagent

  • SDS-PAGE reagents

Protocol:

  • Extraction:

    • Harvest fresh root nodules and flash-freeze them in liquid nitrogen.

    • Grind the frozen nodules to a fine powder using a mortar and pestle.

    • Resuspend the powder in ice-cold Extraction Buffer.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Increase the ammonium sulfate concentration of the supernatant to 80% saturation.

    • Centrifuge as before and collect the pellet containing leghemoglobin.

  • Dialysis:

    • Resuspend the pellet in a minimal volume of Extraction Buffer.

    • Dialyze the sample against the same buffer overnight at 4°C to remove ammonium sulfate.

  • Chromatography:

    • Load the dialyzed sample onto an equilibrated anion-exchange column.

    • Elute the protein with a linear gradient of NaCl (e.g., 0-0.5 M) in the Extraction Buffer.

    • Collect fractions and identify those containing leghemoglobin by their characteristic red color and by running SDS-PAGE.

    • Pool the leghemoglobin-containing fractions and concentrate them.

    • Further purify the protein using a gel filtration column to separate different leghemoglobin isoforms. Collect the fractions corresponding to this compound.

  • Purity and Concentration Determination:

    • Assess the purity of the final sample by SDS-PAGE. The protein should be >95% pure.

    • Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm using the appropriate extinction coefficient.

Circular Dichroism Spectroscopy

Materials:

  • Purified this compound

  • CD-compatible buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance like Tris.[6]

  • Circular dichroism spectrophotometer

  • Quartz cuvette with a 1 mm path length[6]

Protocol:

  • Sample Preparation:

    • Dialyze the purified this compound extensively against the CD-compatible buffer to ensure buffer matching between the sample and the blank.

    • Prepare a protein sample with a concentration of approximately 0.1 mg/mL.[6][7]

    • Filter the sample through a 0.22 µm filter to remove any aggregates.

  • Instrument Setup:

    • Turn on the CD spectrophotometer and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the CD-compatible buffer.

    • Record the CD spectrum of the this compound sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following formula: [θ] = (θ * 100 * M) / (c * l) Where:

      • θ is the observed ellipticity in degrees

      • M is the mean residue weight of the protein ( g/mol )

      • c is the protein concentration in mg/mL

      • l is the path length of the cuvette in cm

    • Use deconvolution software (e.g., DICHROWEB, SELCON3) to estimate the percentages of α-helix, β-sheet, and random coil from the molar ellipticity data.[8]

Visualizations

G Experimental Workflow for this compound Secondary Structure Determination cluster_purification Protein Purification cluster_cd Circular Dichroism Spectroscopy Extraction Extraction from Root Nodules AmmoniumSulfate Ammonium Sulfate Precipitation Extraction->AmmoniumSulfate Dialysis Dialysis AmmoniumSulfate->Dialysis IonExchange Anion-Exchange Chromatography Dialysis->IonExchange GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration PurityCheck Purity & Concentration Check GelFiltration->PurityCheck SamplePrep Sample Preparation (Dialysis & Dilution) PurityCheck->SamplePrep Purified this compound DataAcquisition CD Data Acquisition (190-260 nm) SamplePrep->DataAcquisition DataProcessing Data Processing (Baseline Subtraction) DataAcquisition->DataProcessing DataAnalysis Secondary Structure Estimation (Deconvolution) DataProcessing->DataAnalysis G Leghemoglobin's Role in Nitrogen Fixation Plant Legume Plant Nodule Root Nodule Plant->Nodule Forms Rhizobia Rhizobia Bacteria Rhizobia->Nodule Infects Leghemoglobin Leghemoglobin Nodule->Leghemoglobin Produces Nitrogenase Nitrogenase Enzyme Leghemoglobin->Nitrogenase Delivers O2 for respiration, protects from excess O2 Oxygen Oxygen (O2) Oxygen->Leghemoglobin Binds reversibly to NitrogenFixation Nitrogen Fixation (N2 -> NH3) Nitrogenase->NitrogenFixation Catalyzes

References

Crystallization Conditions for Leghemoglobin II: A Detailed Guide for X-ray Diffraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving well-ordered crystals of Leghemoglobin II is a critical step for high-resolution structural analysis by X-ray diffraction. This document provides a comprehensive overview of the crystallization conditions and detailed protocols derived from established methodologies for lupin and soybean leghemoglobin, serving as a practical guide for crystallographic studies.

This application note synthesizes data from seminal studies on this compound crystallization, presenting the information in a structured format to facilitate experimental design and execution. The protocols outlined below are based on successful crystallizations that have led to the determination of this compound structures at high resolution.

Crystallization Conditions for this compound

Successful crystallization of this compound has been reported for protein isolated from both lupin (Lupinus luteus) and soybean (Glycine max). The following tables summarize the key parameters for crystallizing these proteins.

ParameterLupin this compound (ferric)Soybean Leghemoglobin a (ferric nicotinate complex)
Protein Concentration 10 - 12 mg/mLNot explicitly stated, but typically in the range of 5-20 mg/mL for protein crystallography.
Precipitant 2.2 - 2.4 M Ammonium sulfate1.8 - 2.2 M Ammonium sulfate
Buffer 0.1 M Acetate0.1 M Sodium acetate
pH 5.45.2
Ligand AcetateNicotinate (in excess)
Temperature 4°CRoom Temperature
Crystallization Method Sitting drop vapor diffusionSitting drop vapor diffusion

Table 1: Summary of Crystallization Conditions for this compound

Experimental Protocols

This section provides detailed methodologies for the purification and crystallization of this compound, essential for obtaining diffraction-quality crystals.

I. Purification of Lupin this compound

A homogenous protein sample is paramount for successful crystallization. The following protocol outlines the purification of this compound from lupin root nodules.

Materials:

  • Fresh or frozen lupin root nodules

  • 0.1 M Potassium phosphate buffer, pH 7.0

  • Solid ammonium sulfate

  • DEAE-cellulose chromatography column

  • Sephadex G-75 chromatography column

  • Spectrophotometer

Protocol:

  • Extraction: Homogenize lupin root nodules in 0.1 M potassium phosphate buffer (pH 7.0). Centrifuge the homogenate to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation. Stir for 1 hour at 4°C and then centrifuge to remove precipitated proteins. Increase the ammonium sulfate concentration of the supernatant to 80% saturation, stir for 1 hour at 4°C, and collect the precipitated leghemoglobin by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.0) and dialyze extensively against the same buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with 0.1 M potassium phosphate buffer (pH 7.0). Elute the protein with a linear gradient of increasing sodium chloride concentration (e.g., 0 to 0.5 M) in the same buffer. Monitor the absorbance at 405 nm (Soret peak of heme) and 280 nm. Pool the fractions containing this compound.

  • Gel Filtration Chromatography: Concentrate the pooled fractions and apply to a Sephadex G-75 column equilibrated with 0.1 M potassium phosphate buffer (pH 7.0). Elute with the same buffer to separate leghemoglobin from any remaining contaminants and to perform a buffer exchange if necessary.

  • Purity and Concentration: Assess the purity of the final sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer and the extinction coefficient for leghemoglobin.

II. Crystallization of Lupin this compound (Acetate Complex)

Materials:

  • Purified Lupin this compound (10-12 mg/mL in water or low ionic strength buffer)

  • Crystallization buffer: 2.2 - 2.4 M Ammonium sulfate, 0.1 M Acetate buffer, pH 5.4

  • Sitting drop crystallization plates

Protocol:

  • Plate Setup: Pipette 500 µL of the crystallization buffer into the reservoir of a sitting drop vapor diffusion plate.

  • Droplet Preparation: On the sitting drop post, mix 2 µL of the purified this compound solution with 2 µL of the crystallization buffer.

  • Incubation: Seal the plate and incubate at 4°C.

  • Crystal Growth: Monitor the drops for crystal growth over several days to weeks. Crystals typically appear as small needles or prisms.

III. Crystallization of Soybean Leghemoglobin a (Nicotinate Complex)

Materials:

  • Purified Soybean Leghemoglobin a

  • Nicotinic acid

  • Crystallization buffer: 1.8 - 2.2 M Ammonium sulfate, 0.1 M Sodium acetate, pH 5.2

  • Sitting drop crystallization plates

Protocol:

  • Ligand Complex Formation: Prepare the ferric leghemoglobin a-nicotinate complex by adding an excess of nicotinic acid to the purified protein solution.

  • Plate Setup: Pipette 500 µL of the crystallization buffer into the reservoir of a sitting drop vapor diffusion plate.

  • Droplet Preparation: On the sitting drop post, mix equal volumes (e.g., 1-2 µL) of the leghemoglobin-nicotinate complex and the crystallization buffer.

  • Incubation: Seal the plate and incubate at room temperature.

  • Crystal Growth: Observe the drops for the appearance of crystals over the following days.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they can be prepared for X-ray diffraction analysis.

Protocol:

  • Cryoprotection: To prevent ice formation during data collection at cryogenic temperatures, crystals need to be transferred to a cryoprotectant solution. A common approach is to supplement the mother liquor with a cryoprotectant such as glycerol or ethylene glycol in increasing concentrations (e.g., 5%, 10%, 15%, 20% v/v).

  • Crystal Mounting: Using a cryo-loop, carefully harvest a single crystal from the cryoprotectant solution.

  • Flash Cooling: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline or an in-house X-ray source. Collect diffraction data by rotating the crystal in the X-ray beam.

Logical Workflow for this compound Crystallization

The following diagram illustrates the general workflow from protein purification to structure determination.

Leghemoglobin_Crystallization_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Extraction Extraction from Nodules AmmoniumSulfate Ammonium Sulfate Precipitation Extraction->AmmoniumSulfate Dialysis Dialysis AmmoniumSulfate->Dialysis IonExchange Ion-Exchange Chromatography Dialysis->IonExchange GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration PurityCheck Purity & Concentration Assessment GelFiltration->PurityCheck Screening Crystallization Screening (Vapor Diffusion) PurityCheck->Screening Optimization Optimization of Conditions Screening->Optimization CrystalGrowth Crystal Growth Optimization->CrystalGrowth Cryoprotection Cryoprotection CrystalGrowth->Cryoprotection DataCollection Data Collection Cryoprotection->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Probing the Heme Environment of Leghemoglobin II: An EPR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the heme environment in leghemoglobin II (LbII) using Electron Paramagnetic Resonance (EPR) spectroscopy. Leghemoglobin, a hemeprotein found in the nitrogen-fixing root nodules of leguminous plants, is crucial for oxygen transport to symbiotic bacteria. Understanding the electronic structure and ligand binding properties of its heme active site is fundamental for elucidating its biological function and for potential applications in the development of blood substitutes and other therapeutics. EPR spectroscopy is a powerful technique for studying paramagnetic centers, such as the ferric heme iron (Fe(III)) in metleghemoglobin, providing detailed information about its spin state, coordination geometry, and interaction with ligands.

I. Quantitative Data Summary

The following tables summarize the EPR g-values for various ferric this compound complexes, providing a quantitative basis for the characterization of the heme environment under different ligation states. These values are critical for identifying the spin state of the heme iron and the nature of the axial ligands.

Table 1: EPR g-Values for High-Spin Ferric this compound Complexes. High-spin ferric heme (S=5/2) is typically characterized by a strong EPR signal near g ≈ 6.

Ligandg perpendicular (g⊥)g parallel (g∥)Reference
Acetate5.902.0[1]
Fluoride~6~2[2]
Aqua (acid-met)~6~2[2]

Table 2: EPR g-Values for Low-Spin Ferric this compound Complexes. Low-spin ferric heme (S=1/2) gives rise to three distinct g-values, which are sensitive to the nature of the axial ligands.

Ligandg_zg_yg_xReference
Hydroxide---[2]
Azide---[2]
Cyanide---[2]
Nicotinate3.14--[2][3]
Imidazole---[2]
Dihistidyl Haemichrome2.722.26-[2][3]

Table 3: EPR g-Values for Nitrosyl-Leghemoglobin Complex. The nitrosyl complex of ferrous leghemoglobin (Fe(II)-NO) is paramagnetic and exhibits a characteristic EPR signal.

Complexg-valueReference
Nitrosyl-leghemoglobin~2[2][3]

II. Experimental Protocols

A. Purification of Soybean Leghemoglobin

This protocol describes the isolation and purification of leghemoglobin from soybean root nodules.

Materials:

  • Soybean root nodules

  • 0.1 M Potassium phosphate buffer (pH 6.8)

  • Polyvinylpolypyrrolidone (PVPP)

  • Ammonium sulfate

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • DEAE-cellulose chromatography resin

  • 20 mM Tris-HCl (pH 8.0)

  • 1 M NaCl in 20 mM Tris-HCl (pH 8.0)

  • Sephadex G-25 resin

Procedure:

  • Extraction: Homogenize frozen soybean nodules in 0.1 M potassium phosphate buffer (pH 6.8) with PVPP. Filter the homogenate through cheesecloth and centrifuge to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Precipitate the supernatant with ammonium sulfate (between 30% and 85% saturation). Centrifuge to collect the precipitate and redissolve it in 50 mM potassium phosphate buffer (pH 7.0).

  • Desalting: Remove excess salt using a Sephadex G-25 gel filtration column equilibrated with 20 mM Tris-HCl (pH 6.5).

  • Anion-Exchange Chromatography: Load the desalted protein solution onto a DEAE-cellulose column equilibrated with 20 mM Tris-HCl (pH 8.0). Elute the bound proteins with a linear gradient of NaCl (0 to 1 M) in the same buffer.[2] Leghemoglobin fractions will be identified by their characteristic red color.

  • Concentration and Storage: Pool the leghemoglobin-containing fractions, concentrate if necessary, and store at -80°C.

B. Preparation of Leghemoglobin Complexes for EPR Spectroscopy

1. Ferric Leghemoglobin (Metleghemoglobin):

  • To obtain the ferric form, treat the purified ferrous leghemoglobin with a slight molar excess of potassium ferricyanide.

  • Remove the excess oxidant by passing the solution through a Sephadex G-25 column equilibrated with the desired buffer (e.g., 100 mM HEPES or phosphate buffer).

2. Nitrosyl-Leghemoglobin (Lb-NO):

  • Prepare dinitrosyl iron complexes (DNICs) by treating 5 mM iron sulfate in 100 mM K-phosphate buffer (pH 6.8) with gaseous nitric oxide (NO).[4]

  • Add the DNIC solution to the ferrous leghemoglobin solution in a 2:5 volume ratio (e.g., 200 µL of 5 mM DNICs to 500 µL of 0.5 mM Lb) and incubate for 5 minutes.[4]

  • Alternatively, anaerobic incubation with sodium nitrite and a reducing agent like sodium dithionite can be used to form the nitrosyl complex.

3. Fluoride-Leghemoglobin Complex:

  • To a solution of metleghemoglobin in a suitable buffer, add a concentrated solution of sodium fluoride to the desired final concentration.

  • Allow the mixture to incubate to ensure complete binding before freezing for EPR analysis.

C. EPR Spectroscopy

Instrumentation:

  • An X-band EPR spectrometer is typically used for these studies.

General Instrument Parameters:

  • Microwave Frequency: ~9.5 GHz (X-band)

  • Microwave Power: Typically in the range of 1-20 mW, chosen to avoid saturation of the EPR signal.

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: Optimized for each sample to maximize signal-to-noise without distorting the lineshape (typically in the range of 1-10 G).

  • Temperature: Low temperatures are required to observe the EPR spectra of heme proteins.

    • For high-spin ferric species: 10-20 K.[2]

    • For low-spin ferric species and nitrosyl complexes: 77 K (liquid nitrogen).

  • Sweep Width and Time: These parameters will depend on the g-values of the species being investigated. A wider sweep width is needed for high-spin species compared to low-spin or nitrosyl species.

Sample Preparation for EPR:

  • The final protein concentration for EPR analysis should be in the range of 0.5-1 mM.

  • Transfer the leghemoglobin solution or its complex into a quartz EPR tube.

  • Freeze the sample by immersing the EPR tube in liquid nitrogen.

  • Insert the frozen sample into the EPR spectrometer's cryostat, pre-cooled to the desired temperature.

III. Visualizations

Leghemoglobin_Purification_Workflow cluster_extraction Extraction cluster_precipitation Purification cluster_chromatography Chromatography Nodules Soybean Nodules Homogenization Homogenization (Phosphate Buffer, PVPP) Nodules->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Crude_Extract Crude Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (30-85%) Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Redissolution Redissolution Centrifugation2->Redissolution Desalting Desalting (Sephadex G-25) Redissolution->Desalting DEAE_Cellulose Anion-Exchange (DEAE-Cellulose) Desalting->DEAE_Cellulose Elution NaCl Gradient Elution DEAE_Cellulose->Elution Purified_Lb Purified Leghemoglobin Elution->Purified_Lb

Caption: Workflow for the purification of leghemoglobin from soybean nodules.

EPR_Experiment_Workflow cluster_sample_prep Sample Preparation cluster_epr_measurement EPR Measurement cluster_data_analysis Data Analysis Purified_Lb Purified Leghemoglobin Ligand_Addition Ligand Addition (e.g., NO, F-) Purified_Lb->Ligand_Addition EPR_Tube Transfer to EPR Tube Ligand_Addition->EPR_Tube Freezing Freezing in Liquid N2 EPR_Tube->Freezing Spectrometer Insert into EPR Spectrometer Freezing->Spectrometer Set_Parameters Set Instrument Parameters (Frequency, Power, Temp, etc.) Spectrometer->Set_Parameters Data_Acquisition Data Acquisition Set_Parameters->Data_Acquisition Spectrum EPR Spectrum Data_Acquisition->Spectrum g_Value_Determination g-Value Determination Spectrum->g_Value_Determination Interpretation Interpretation of Heme Environment g_Value_Determination->Interpretation

Caption: General workflow for EPR spectroscopy of leghemoglobin complexes.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Leghemoglobin II Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of recombinant leghemoglobin II (LbII). The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guides

Question: My E. coli culture shows poor growth after inducing recombinant this compound expression. What could be the cause?

Answer: Poor cell growth post-induction is often linked to the metabolic burden placed on the host cells. The synthesis of a foreign protein, like leghemoglobin, consumes significant cellular resources, which can slow down or inhibit cell division.[1][2] Another potential issue is the toxicity of the recombinant protein. High levels of expressed leghemoglobin can be toxic to E. coli, possibly due to the accumulation of the apo-protein (globin without the heme group) or the sequestration of essential resources.[3]

To troubleshoot this, consider the following:

  • Lower the induction temperature: Reducing the temperature to 20–25°C after induction can slow down protein synthesis, allowing cells more time to fold the protein correctly and reducing the metabolic stress.[4]

  • Decrease the inducer concentration: Optimizing the concentration of the inducing agent (e.g., IPTG) can help control the rate of protein expression, preventing overwhelming the cellular machinery.

  • Use a weaker promoter: If using a strong promoter like T7, switching to a weaker or more tightly regulated promoter can lead to more manageable levels of protein expression.

  • Change the expression host: Some E. coli strains are better suited for expressing toxic proteins. Strains like BL21(DE3)pLysS or C41(DE3) are engineered to handle the expression of challenging proteins.[3]

Question: I have good cell density, but the final yield of soluble this compound is very low. What are the likely reasons?

Answer: Low yield of soluble leghemoglobin despite good cell growth often points to issues with protein folding and stability, which are critically dependent on the availability of the heme cofactor.[5][6] Leghemoglobin requires heme to fold into its stable, functional form.[5][7] Without sufficient heme, the newly synthesized apo-leghemoglobin (globin chain) is prone to misfolding and aggregation, forming insoluble inclusion bodies.[4]

Key troubleshooting steps include:

  • Supplement the culture medium with a heme precursor: Adding 5-aminolevulinic acid (5-ALA), a key precursor in the heme biosynthesis pathway, to the culture medium can significantly increase the intracellular heme pool available for incorporation into the apo-leghemoglobin.[8][9]

  • Co-express genes of the heme biosynthesis pathway: A more advanced strategy involves engineering the host strain to overproduce heme by introducing plasmids carrying key genes from the heme synthesis pathway.[5][8][10]

  • Optimize codon usage: The gene sequence of leghemoglobin can be optimized to match the codon usage of the expression host (e.g., E. coli). This can improve translational efficiency and prevent ribosome stalling, which can lead to misfolding.[11][12][13][14]

  • Lower the expression temperature: As mentioned previously, lower temperatures can promote proper protein folding and reduce the formation of inclusion bodies.[4]

Question: My purified this compound is brownish instead of the characteristic red color. What does this indicate?

Answer: The characteristic red color of leghemoglobin is due to the iron in the heme group being in the reduced ferrous (Fe²⁺) state. A brownish color suggests that the iron has been oxidized to the ferric (Fe³⁺) state, forming metleghemoglobin, which is non-functional in terms of oxygen binding.[15] This oxidation can occur during purification or storage.

To prevent this:

  • Include reducing agents: Add reducing agents like dithiothreitol (DTT) or β-mercaptoethanol to your lysis and purification buffers to maintain a reducing environment.

  • Work quickly and at low temperatures: Perform purification steps at 4°C to minimize enzymatic and chemical oxidation.

  • Degas buffers: Removing dissolved oxygen from buffers by degassing can also help prevent oxidation.

  • Control pH: The stability of leghemoglobin is pH-dependent. Maintain the pH of your buffers within the optimal range for leghemoglobin stability.[16]

Frequently Asked Questions (FAQs)

Q1: What is the role of heme in leghemoglobin production?

A1: Heme is a prosthetic group that is essential for the structure and function of leghemoglobin.[17] The globin polypeptide chain folds around the heme molecule to form the stable, oxygen-binding holoprotein.[7] Insufficient heme availability during recombinant expression is a major bottleneck, leading to misfolded, insoluble, and non-functional apo-leghemoglobin.[5][6]

Q2: Can I increase leghemoglobin yield by simply adding hemin to the culture medium?

A2: While supplementing with hemin (the oxidized form of heme) can sometimes improve the yield of heme-containing proteins, it is often more effective to boost the cell's own heme synthesis machinery.[18] This is because the transport of hemin into the cytoplasm can be inefficient. Providing a precursor like 5-ALA or genetically engineering the heme biosynthesis pathway are generally more robust strategies for increasing the intracellular availability of heme for incorporation into recombinant leghemoglobin.[6][8][9]

Q3: What are the key genes in the heme biosynthesis pathway that can be overexpressed to improve leghemoglobin yield?

A3: The heme biosynthesis pathway involves a series of enzymatic steps. Overexpressing the rate-limiting enzymes in this pathway can significantly increase heme production. Key genes to consider for overexpression include those encoding for:

  • 5-aminolevulinate synthase (hemA or hemO): Catalyzes the first committed step in heme synthesis.

  • Porphobilinogen synthase (hemB): Also known as ALA dehydratase.

  • Ferrochelatase (hemH): Catalyzes the final step of inserting iron into protoporphyrin IX to form heme.[9]

Q4: What are typical yields for recombinant this compound in E. coli?

A4: Yields can vary significantly depending on the expression system, culture conditions, and purification strategy. Early studies reported yields in the range of 0.23 mg/g dry cell weight.[6] However, with optimization strategies such as enhancing heme biosynthesis, much higher yields have been achieved in various microorganisms. For instance, in the yeast Kluyveromyces marxianus, intracellular leghemoglobin A titers have reached as high as 7.27 g/L in a fermentor.[6]

Data Presentation

Table 1: Impact of Heme Pathway Engineering on Recombinant Hemoglobin Production

Host OrganismEngineering StrategyFold Increase in HemeFold Increase in HemoglobinReference
E. coliOverexpression of heme biosynthesis genes4.601.29 (human hemoglobin)[9]
Corynebacterium glutamicumOverexpression of alaS, hemA, and hemL4.49Not reported[6]
Kluyveromyces marxianusTransfer of heme synthesis modules (KmYACs)Not directly reported as fold increaseHighest reported intracellular expression[5][6]

Table 2: Comparison of Recombinant Leghemoglobin Yields in Different Expression Systems

Expression SystemLeghemoglobin TypeYieldReference
Escherichia coliThis compound (LbII)0.23 mg/g DCW[6]
Saccharomyces cerevisiaeLeghemoglobin (LBC2)108 mg/L[6]
Pichia pastorisSoy Leghemoglobin1.05 mg/g WCW[19]
Kluyveromyces marxianusLeghemoglobin A (LBA)7.27 g/L (intracellular)[6]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the this compound gene under an inducible promoter.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM). If supplementing with a heme precursor, add 5-ALA at this stage (e.g., to a final concentration of 0.5 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of Recombinant this compound

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Affinity Chromatography (if tagged): If the leghemoglobin has an affinity tag (e.g., His-tag), load the clarified supernatant onto the appropriate affinity column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Ion Exchange Chromatography: As an alternative or subsequent step, use ion exchange chromatography based on the pI of leghemoglobin.

  • Size Exclusion Chromatography: For further purification and buffer exchange, perform size exclusion chromatography.

  • Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration). Store the purified leghemoglobin in a suitable buffer at -80°C.

Visualizations

experimental_workflow cluster_expression Expression Phase cluster_purification Purification Phase transformation Transformation of E. coli starter_culture Overnight Starter Culture transformation->starter_culture main_culture Inoculation of Main Culture starter_culture->main_culture growth Growth to Mid-Log Phase main_culture->growth induction Induction (IPTG) & Heme Precursor Addition growth->induction expression Low-Temperature Expression induction->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis clarification Lysate Clarification lysis->clarification chromatography Chromatography (e.g., Affinity, IEX) clarification->chromatography final_purification Size Exclusion & Concentration chromatography->final_purification storage Storage at -80°C final_purification->storage

Caption: Experimental workflow for recombinant this compound production.

troubleshooting_low_yield cluster_growth Growth & Expression Issues cluster_folding Folding & Solubility Issues start Low Yield of Soluble LbII poor_growth Poor Cell Growth Post-Induction? start->poor_growth toxic_protein Potential Protein Toxicity poor_growth->toxic_protein Yes good_growth Good Cell Growth? poor_growth->good_growth No metabolic_burden High Metabolic Burden optimize_expression Optimize Expression Conditions (Temp, Inducer, Promoter) toxic_protein->optimize_expression metabolic_burden->optimize_expression inclusion_bodies Inclusion Body Formation good_growth->inclusion_bodies Yes heme_limitation Heme Limitation inclusion_bodies->heme_limitation codon_bias Codon Bias inclusion_bodies->codon_bias enhance_heme Enhance Heme Availability (5-ALA, Co-expression) heme_limitation->enhance_heme optimize_codons Codon Optimization codon_bias->optimize_codons

Caption: Troubleshooting logic for low soluble this compound yield.

heme_biosynthesis cluster_pathway Simplified Heme Biosynthesis Pathway cluster_globin Globin Synthesis & Folding precursor Glycine + Succinyl-CoA ala 5-Aminolevulinate (5-ALA) precursor->ala hemA porphobilinogen Porphobilinogen ala->porphobilinogen hemB protoporphyrin Protoporphyrin IX porphobilinogen->protoporphyrin ... heme Heme protoporphyrin->heme hemH + Fe2+ holo_protein Holo-leghemoglobin (Functional) heme->holo_protein globin_gene Leghemoglobin Gene mrna mRNA globin_gene->mrna Transcription apo_protein Apo-leghemoglobin (Globin) mrna->apo_protein Translation apo_protein->holo_protein Folding & Heme Insertion

Caption: Relationship between heme biosynthesis and leghemoglobin formation.

References

"preventing aggregation of purified leghemoglobin II"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified leghemoglobin II (LbII).

Frequently Asked Questions (FAQs)

Q1: What is this compound (LbII) and why is its aggregation a concern?

This compound (LbII) is a monomeric heme-containing protein found in the root nodules of leguminous plants, where it facilitates oxygen transport for nitrogen fixation.[1] In a research and development setting, purified LbII is used in various biotechnological applications. Aggregation, the process where individual protein molecules associate to form larger, often non-functional and insoluble complexes, is a major concern as it can lead to loss of biological activity, inaccurate experimental results, and potential immunogenicity in therapeutic applications.[2][3]

Q2: What are the primary causes of purified LbII aggregation?

The aggregation of purified LbII can be triggered by a combination of factors, including:

  • Suboptimal pH: Deviations from the optimal pH range can alter the surface charge of the protein, leading to increased hydrophobic interactions and subsequent aggregation.[4][5][6] Leghemoglobin has been shown to exist in different conformational states depending on the pH.[4]

  • Elevated Temperatures: High temperatures can induce thermal unfolding of the protein, exposing hydrophobic regions that can then interact to form aggregates.[7]

  • High Protein Concentration: Increased concentrations of LbII can promote intermolecular interactions, increasing the likelihood of aggregation.[8]

  • Oxidation of the Heme Iron: The ferrous (Fe²⁺) state of the heme iron is essential for oxygen binding.[9] Oxidation to the ferric (Fe³⁺) state, forming metleghemoglobin, can lead to conformational changes and promote aggregation.[10] Free heme, if released due to oxidative stress, can also catalyze protein oxidation and aggregation.[11][12]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause localized changes in protein concentration and buffer composition, leading to denaturation and aggregation.[13]

  • Mechanical Stress: Agitation or shearing during purification and handling can also induce aggregation.[14]

Q3: What is the role of the heme group in LbII stability?

The heme group is crucial for the stability of leghemoglobin. The interaction between the heme and the globin protein is non-covalent, and the stability of this complex is influenced by the oxidation state of the iron and the surrounding microenvironment.[15] Oxidative stress can lead to the release of the heme group, which is cytotoxic and can promote the aggregation of other proteins.[12] The stability of the ferrous oxidation state is critical, and some leghemoglobins are more resistant to autoxidation than others.[9]

Troubleshooting Guides

Issue 1: LbII aggregation observed during purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Maintain a pH between 6.0 and 8.0 during all purification steps. Use a well-buffered solution, such as phosphate or HEPES buffer.[13]Leghemoglobin is most stable at a neutral to slightly alkaline pH. Extreme pH values can cause conformational changes that expose hydrophobic surfaces, leading to aggregation.[4]
High Local Protein Concentration on Chromatography Column Use a lower protein load on the column. Employ gradient elution instead of step elution to minimize sharp increases in protein concentration.[16] Consider using additives like arginine in the elution buffer to reduce protein-protein interactions.[17]High protein concentrations on the chromatography matrix can promote intermolecular interactions and aggregation.[16]
Oxidation during Purification Include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at low concentrations (e.g., 0.1-1 mM) in all buffers.[7]Reducing agents help to maintain the cysteine residues in a reduced state and can help prevent the oxidation of the heme iron.
Presence of Contaminants Ensure thorough removal of proteases and other contaminants that could destabilize LbII. Consider adding a protease inhibitor cocktail during the initial extraction steps.Contaminating proteases can cleave LbII, leading to unstable fragments that are prone to aggregation.
Issue 2: LbII aggregation during storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Buffer Store purified LbII in a buffer containing stabilizers. A common storage buffer includes a buffering agent (e.g., 50 mM Phosphate, pH 7.4), salt (e.g., 150 mM NaCl), and a cryoprotectant (e.g., 10-20% glycerol).[13][18]The buffer composition is critical for long-term stability. Cryoprotectants prevent damage from ice crystal formation during freezing.
Repeated Freeze-Thaw Cycles Aliquot the purified LbII into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[13]Each freeze-thaw cycle can cause denaturation and aggregation.
Oxidation over Time Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding antioxidants or chelating agents like EDTA to the storage buffer.Long-term exposure to oxygen can lead to the oxidation of the heme iron and subsequent aggregation.[10]
Inappropriate Storage Temperature For short-term storage (days), store at 4°C. For long-term storage (weeks to months), flash-freeze in liquid nitrogen and store at -80°C.[13]Lower temperatures slow down chemical degradation and aggregation processes.

Experimental Protocols

Protocol 1: Monitoring LbII Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric LbII from aggregates based on size.

Materials:

  • Purified LbII sample

  • SEC column (e.g., Superdex 75 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (filtered and degassed)

  • Molecular weight standards

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min.

  • Calibrate the column using a set of molecular weight standards to create a standard curve.

  • Inject a known concentration of the LbII sample (typically 10-100 µL) onto the column.

  • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm (for protein) and 410 nm (Soret peak for heme).

  • Analyze the resulting chromatogram. The monomeric LbII will elute as a major peak at a volume corresponding to its molecular weight (~16 kDa). Aggregates will elute earlier, in or near the void volume of the column.

  • Quantify the percentage of monomer and aggregate by integrating the areas of the respective peaks.

Protocol 2: Assessing LbII Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of LbII, which is an indicator of its thermal stability.

Materials:

  • Purified LbII sample (at a concentration of 1-2 mg/mL)

  • DSC instrument

  • Matching buffer for the reference cell

Procedure:

  • Prepare the LbII sample by dialysis against the desired buffer to ensure an exact match with the reference buffer.

  • Load the sample and reference cells into the DSC instrument.

  • Set the scanning parameters: typically a temperature range from 20°C to 90°C with a scan rate of 1°C/min.

  • Initiate the DSC scan. The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.

  • The resulting thermogram will show an endothermic peak corresponding to the unfolding of the protein.

  • The temperature at the apex of this peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.[10][19][20]

Data Presentation

Table 1: Effect of pH on the Aggregation of Purified this compound (Illustrative Data)

pH% Monomer% Aggregate
4.03565
5.07030
6.0955
7.0982
8.0964
9.08020
10.05545

Note: This table presents illustrative data based on the general understanding of protein stability as a function of pH. Actual values may vary depending on the specific leghemoglobin isoform and experimental conditions.

Table 2: Influence of Additives on the Thermal Stability (Tm) of this compound (Illustrative Data)

Additive (Concentration)Melting Temperature (Tm) in °C
None (Control)62.5
Sucrose (250 mM)65.8
Glycerol (10% v/v)64.2
L-Arginine (100 mM)63.9
DTT (1 mM)63.1

Note: This table illustrates the potential stabilizing effects of common additives on protein thermal stability. The specific Tm values are hypothetical and would need to be determined experimentally.

Visualizations

Aggregation_Pathway Native Native LbII (Monomer) Unfolded Partially or Fully Unfolded LbII Native->Unfolded Stressors: - Suboptimal pH - High Temperature - Mechanical Stress Aggregate Aggregated LbII (Non-functional) Native->Aggregate Oxidative Stress Heme Loss Unfolded->Aggregate Intermolecular Hydrophobic Interactions

Caption: Factors leading to LbII aggregation.

Troubleshooting_Workflow Start LbII Aggregation Observed CheckPurification During Purification? Start->CheckPurification CheckStorage During Storage? Start->CheckStorage PurificationSolutions Optimize Purification: - Adjust pH (6-8) - Add Reducing Agents - Lower Protein Load CheckPurification->PurificationSolutions StorageSolutions Optimize Storage: - Use Stabilizing Buffer - Aliquot Samples - Store at -80°C CheckStorage->StorageSolutions AssessAggregation Re-assess Aggregation (SEC, DLS) PurificationSolutions->AssessAggregation StorageSolutions->AssessAggregation Success Aggregation Prevented AssessAggregation->Success

Caption: Troubleshooting workflow for LbII aggregation.

References

"improving stability of leghemoglobin II during long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Leghemoglobin II (LbII) during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term storage, freezing at -20°C is recommended. Under these conditions, leghemoglobin preparations have been shown to be stable for at least 12 months with no significant changes in performance or stability. Solutions of hemoglobin, a closely related protein, have demonstrated stability for up to 2 years when stored at -20°C. Storage at 4°C is suitable for shorter periods, but deterioration, such as an increase in methemoglobin content, can be observed after 12 months. Room temperature storage of liquid leghemoglobin solutions is generally not recommended due to rapid degradation.

Q2: What are the primary signs of this compound degradation?

The most common indicator of LbII degradation is a color change from vibrant red to brownish, which signifies the oxidation of the ferrous (Fe2+) heme iron to the ferric (Fe3+) state, forming metleghemoglobin. This conversion results in the loss of oxygen-binding capacity. Other signs of degradation can include protein precipitation or aggregation, which may be observed visually as cloudiness or detected through techniques like size-exclusion chromatography.

Q3: How can I prevent the oxidation of this compound to metleghemoglobin?

Preventing oxidation is crucial for maintaining LbII stability. Key strategies include:

  • Storage under an inert atmosphere: Storing lyophilized leghemoglobin under nitrogen can significantly reduce oxidation.

  • Use of antioxidants: The addition of antioxidants like sodium ascorbate to the formulation can help maintain the iron in its reduced ferrous state.

  • Optimal pH: Maintaining an appropriate pH is important, as acidic conditions can promote oxidation.

  • Chelating agents: The presence of metal ions can catalyze oxidation, so including chelators in the buffer may be beneficial.

Q4: Are there any additives that can enhance the stability of this compound during freeze-drying and storage?

Yes, several additives can improve stability.

  • Lyoprotectants: Sugars like trehalose are effective lyoprotectants that help maintain the protein's structural integrity during freeze-drying.

  • Amino Acids: Arginine has been shown to improve the color stability of hemoglobin powder during freeze-drying and subsequent storage by reducing the formation of methemoglobin.

Q5: What is the role of heme in this compound stability?

The heme group is essential for both the function and stability of leghemoglobin. The protein's distal heme pocket helps to prevent heme loss and stabilize the bound oxygen. During recombinant production, supplementing the culture medium with hemin can increase the yield of active holoprotein (leghemoglobin with its heme cofactor).

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid browning of LbII solution Oxidation of the heme iron (Fe2+ -> Fe3+).- Ensure storage at -20°C or below.- Add an antioxidant such as sodium ascorbate to the buffer.- Deoxygenate buffers and store solutions under an inert gas (e.g., nitrogen or argon).
Precipitation or aggregation of LbII - Heme loss leading to protein unfolding.- Suboptimal buffer conditions (pH, ionic strength).- Freeze-thaw cycles.- Confirm the presence of heme in the purified protein.- Optimize buffer composition; screen different pH values and salt concentrations.- Aliquot LbII solutions to minimize freeze-thaw cycles.
Low oxygen-binding capacity - High percentage of metleghemoglobin.- Incorrect protein folding or denaturation.- Measure the metleghemoglobin content spectrophotometrically.- Consider reducing metleghemoglobin back to the ferrous form using a reducing agent like sodium dithionite (for experimental purposes).- Verify the structural integrity of the protein using techniques like circular dichroism.
Inconsistent results between batches - Variations in purification protocol.- Incomplete removal of proteases.- Differences in heme incorporation.- Standardize the purification protocol.- Include protease inhibitors during purification.- Ensure consistent heme availability during recombinant expression and purification.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Hemoglobin Stability

Storage TemperatureDurationKey Stability ParametersOutcome
-20°C2 yearsMethemoglobin content, p50, n values, osmolality, oxygen capacity, Na, K, pHNo significant alterations observed.
4°C12 monthsMethemoglobin content, p50Stable.
4°C>12-18 monthsMethemoglobin content, p50Increased methemoglobin, decreased p50.
25°CNot specifiedStructure and functionUnsuccessful for liquid storage.

Table 2: Influence of Arginine on Hemoglobin Color Stability

TreatmentKey ParameterResult
Arginine-stabilized Hemoglobin PowderMethemoglobin (%)Lower compared to control.
Arginine-stabilized Hemoglobin Powdera* value (redness)Higher compared to control.

Experimental Protocols

Protocol 1: Purification of Recombinant this compound

This protocol is a general guideline based on common protein purification techniques.

  • Cell Lysis:

    • Resuspend the cell pellet (e.g., Pichia pastoris) in a lysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells using mechanical means such as a bead mill or French press.

  • Clarification:

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Filter the supernatant through a microfilter to remove any remaining insoluble material.

  • Ammonium Sulfate Precipitation:

    • Slowly add ammonium sulfate to the clarified lysate to a final concentration of 40% saturation while stirring at 4°C.

    • Centrifuge to remove precipitated proteins.

    • Increase the ammonium sulfate concentration of the supernatant to 80% saturation.

    • Collect the precipitated LbII by centrifugation.

  • Chromatography:

    • Resuspend the LbII pellet in a minimal amount of buffer and desalt using a desalting column.

Technical Support Center: Optimizing Leghemoglobin II Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with leghemoglobin II (LbII) functional assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during LbII functional assays.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of LbII during assay setup. Incorrect buffer pH, high concentration of certain salts, or inappropriate ionic strength.Verify the pH of your buffer and ensure it is within the optimal range for LbII stability (typically pH 6.0-8.0). Screen different buffer systems (e.g., phosphate, Tris, HEPES) to identify the most suitable one for your specific LbII. Adjust the ionic strength by varying the salt concentration; sometimes lowering it can prevent precipitation.
Inconsistent results between experimental replicates. Variability in buffer preparation, temperature fluctuations, or inconsistent timing of measurements.Prepare a large batch of buffer stock to use for all related experiments to ensure consistency. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay. Standardize all incubation and measurement times.
Low or no detectable LbII activity (e.g., oxygen binding). Oxidation of the heme iron (Fe²⁺ to Fe³⁺), presence of interfering substances in the buffer, or degradation of the protein.Add a reducing agent like sodium dithionite to the buffer to maintain the heme iron in the ferrous (Fe²⁺) state. Ensure all buffer components are of high purity and do not contain contaminants that could interfere with the assay. Check the integrity of your LbII sample via SDS-PAGE or mass spectrometry.
Spectral interference or high background absorbance. Buffer components absorbing at the same wavelength as LbII, or light scattering due to protein aggregation.Run a buffer blank to measure and subtract the background absorbance. If a specific buffer component is causing interference, try to find a suitable alternative. If aggregation is suspected, centrifuge the sample before measurement and consider the troubleshooting steps for protein precipitation.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for a this compound functional assay?

The optimal pH for LbII functional assays is typically in the range of 6.0 to 8.0. However, the exact optimum can depend on the specific assay and the source of the leghemoglobin. It is recommended to perform a pH screening experiment to determine the ideal pH for your experimental conditions.

2. Which buffer system is best for studying LbII?

Phosphate-based buffers (e.g., sodium phosphate) are commonly used for LbII assays as they mimic physiological conditions. Tris and HEPES buffers can also be suitable alternatives. The choice of buffer can influence the stability and activity of LbII, so it may be necessary to test a few different systems to find the one that provides the most reliable and reproducible results for your specific application.

3. How does ionic strength affect LbII function?

Ionic strength, primarily determined by the salt concentration in the buffer, can impact the solubility, stability, and ligand-binding properties of LbII. Both very low and very high ionic strengths can be detrimental. It is advisable to optimize the ionic strength, often by varying the concentration of a salt like NaCl, to ensure the protein is in a stable and active conformation.

4. How can I prevent the oxidation of my this compound sample?

Leghemoglobin is susceptible to oxidation of its heme iron from the functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. To prevent this, it is common practice to include a small amount of a reducing agent, such as sodium dithionite, in the buffer. Prepare fresh solutions of the reducing agent and add it to the buffer just before use.

Experimental Protocols

Protocol: Oxygen Binding Assay for this compound

This protocol outlines a general method for determining the oxygen-binding affinity of LbII using spectrophotometry.

  • Preparation of Apo-LbII: Prepare LbII in its deoxygenated (apo) form by gently purging a solution of the protein with an inert gas (e.g., argon or nitrogen) in a sealed cuvette.

  • Buffer Preparation: Prepare the desired buffer (e.g., 100 mM sodium phosphate, pH 7.4) and deoxygenate it by purging with the same inert gas.

  • Addition of Reducing Agent: To ensure the heme iron is in the Fe²⁺ state, add a fresh solution of sodium dithionite to the deoxygenated buffer to a final concentration of approximately 1-2 mM.

  • Baseline Measurement: Measure the absorbance spectrum of the deoxygenated LbII solution (typically from 400 to 600 nm) to obtain a baseline reading.

  • Oxygen Titration: Introduce known amounts of oxygen into the cuvette. This can be done by adding small volumes of oxygen-saturated buffer.

  • Spectral Measurement after Each Titration: After each addition of oxygen and allowing the system to equilibrate, record the absorbance spectrum. You will observe a shift in the Soret peak as LbII binds oxygen.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the partial pressure of oxygen. Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the P50 value, which represents the oxygen partial pressure at which 50% of the LbII is saturated with oxygen.

Visualizations

Experimental_Workflow_for_Buffer_Optimization start Define Assay Parameters (e.g., O2 binding) ph_screen pH Screening (e.g., 6.0, 7.0, 8.0) start->ph_screen buffer_screen Buffer System Screening (Phosphate, Tris, HEPES) ph_screen->buffer_screen ionic_strength Ionic Strength Optimization (Varying Salt Concentration) buffer_screen->ionic_strength additives Test Additives (e.g., Reducing Agents) ionic_strength->additives analysis Analyze Data for Optimal Stability and Activity additives->analysis protocol Finalize Optimized Assay Protocol analysis->protocol end Proceed with Functional Assays protocol->end

Caption: Workflow for optimizing buffer conditions for LbII assays.

Troubleshooting_Flowchart_for_LbII_Assays start Assay Problem Encountered check_precip Is there protein precipitation? start->check_precip adjust_buffer Adjust pH and/or ionic strength. Screen different buffers. check_precip->adjust_buffer Yes check_activity Is the activity low or absent? check_precip->check_activity No resolve Problem Resolved adjust_buffer->resolve check_oxidation Check for heme oxidation. Add fresh reducing agent. check_activity->check_oxidation Yes check_background Is there high background or spectral interference? check_activity->check_background No check_oxidation->resolve buffer_blank Run a buffer blank. Consider alternative buffer components. check_background->buffer_blank Yes consult Consult further literature or technical support. check_background->consult No buffer_blank->resolve

Caption: Troubleshooting logic for common LbII assay issues.

"addressing proteolytic degradation of leghemoglobin II during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the proteolytic degradation of leghemoglobin II during extraction from soybean root nodules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is susceptible to degradation by endogenous proteases released from plant cells upon homogenization. Soybean root nodules contain a variety of proteases, with cysteine proteases (such as papain-like and legumain-like proteases) being particularly active, especially during nodule development and senescence.[1][2][3] When the cellular compartments are disrupted during extraction, these proteases can access and cleave leghemoglobin, leading to reduced yield and truncated, non-functional protein fragments.[4][5]

Q2: How can I visually identify leghemoglobin degradation in my sample?

A2: The most immediate sign of leghemoglobin integrity is its characteristic pink or red color, which comes from the heme cofactor.[6] Degradation of the globin protein can lead to the loss of this heme group or its oxidation, resulting in a color change to brown or green.[6] On an SDS-PAGE gel, proteolytic degradation will appear as multiple bands below the expected molecular weight of intact leghemoglobin (approx. 16 kDa) or a complete loss of the target band.[4][7]

Q3: Which protease inhibitors are most effective for preventing this compound degradation?

A3: A multi-pronged approach is best. Using a broad-spectrum protease inhibitor cocktail designed for plant extracts is highly recommended as it targets multiple classes of proteases simultaneously.[8][9][10] Given the high activity of cysteine proteases in nodules, ensuring your cocktail contains specific inhibitors for this class (e.g., E-64, Cystatins) is crucial.[2][11]

Q4: My final yield of leghemoglobin is consistently low. What are the likely causes and solutions?

A4: Low yield is often a direct result of proteolytic degradation. However, other factors can contribute:

  • Inefficient Lysis: Ensure complete disruption of nodule tissue to release the cytosolic leghemoglobin.

  • Suboptimal Buffer: The pH and composition of your extraction buffer can affect protein stability and solubility.

  • Processing Time: Proteolytic activity is time-dependent. Work quickly and keep samples on ice at all times to minimize degradation.[12]

  • Nodule Age: Senescent nodules have significantly higher proteolytic activity.[1][2] Use healthy, young nodules for the highest yield of intact protein.

Troubleshooting Guide

Issue: Multiple lower molecular weight bands on SDS-PAGE.

This is a classic sign of proteolytic degradation.

  • Solution 1: Enhance Protease Inhibition. Add a commercial plant-specific protease inhibitor cocktail at the recommended concentration to your lysis buffer immediately before use.[8][9][12]

  • Solution 2: Work Quickly and at Low Temperature. Perform all extraction steps at 4°C (on ice) to reduce the activity of endogenous proteases.[12] Minimize the time between homogenization and purification.[12]

  • Solution 3: Optimize pH. Maintain a buffer pH that is suboptimal for the major classes of plant proteases, typically around pH 7.0-8.0 for the initial extraction.

Issue: Sample turns brown or loses its red color during purification.

This indicates oxidation of the heme iron (from ferrous Fe²⁺ to ferric Fe³⁺) or complete heme loss, which can be a consequence of protein degradation.[6][13]

  • Solution 1: Add Reducing Agents. Include reducing agents like DTT or β-mercaptoethanol in your buffers to maintain a reducing environment.

  • Solution 2: Use Stabilizers. Sodium ascorbate can be used as a stabilizer in the final preparation.[7]

  • Solution 3: Handle Gently. Avoid excessive vortexing or harsh mixing, which can introduce oxygen and denature the protein.

Data Presentation

Table 1: Common Proteases in Soybean Nodules and Recommended Inhibitors

Protease ClassExampleRecommended Inhibitor(s)Notes
Cysteine Proteases Papain-like, Legumain-like[2][3]E-64, Leupeptin, Cystatins[2][11]Highly active in nodules, especially during senescence.
Serine Proteases Trypsin-likeAEBSF, Aprotinin, PMSFPMSF has a short half-life in aqueous solutions.[12]
Aspartic Proteases Pepsin-likePepstatin APrimarily active at acidic pH.
Metalloproteases AminopeptidasesEDTA, PhenanthrolineEDTA may interfere with downstream applications like IMAC.[10]

Experimental Protocols

Protocol: Extraction of this compound with Minimized Proteolysis

This protocol is a synthesized methodology based on common practices designed to limit proteolytic degradation.

  • Preparation:

    • Pre-chill all buffers, tubes, and equipment to 4°C.

    • Prepare the Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4), 1 mM EDTA, 0.3 g Polyvinylpyrrolidone (PVP) per gram of nodules.[14]

    • Immediately before use, add a 100X commercial plant protease inhibitor cocktail to the Extraction Buffer to a final concentration of 1X.[8][9]

  • Homogenization:

    • Harvest fresh, healthy (pink) soybean root nodules. Gently wash with cold deionized water to remove soil.

    • Weigh the nodules and place them in a pre-chilled mortar.

    • Add 80-100 mL of ice-cold Extraction Buffer per gram of nodules.[14]

    • Grind the nodules thoroughly with a pestle until a smooth homogenate is achieved. Keep the mortar on ice throughout this process.

  • Clarification:

    • Transfer the homogenate to pre-chilled centrifuge tubes.

    • Centrifuge at 4,000 rpm for 50 minutes at 4°C to pellet cell debris.[14]

    • Carefully decant the red supernatant, which contains the soluble leghemoglobin, into a fresh, chilled tube.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant while gently stirring on a magnetic stirrer in a cold room (4°C). Bring the final concentration to 55-80% saturation.[14]

    • Allow the protein to precipitate overnight at 4°C with gentle stirring.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.

    • Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.05 M Tris-HCl, pH 8.0) for further purification (e.g., dialysis, chromatography).

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction & Clarification cluster_purification Purification Harvest Harvest Fresh Nodules Homogenize Homogenize in Buffer (Keep on Ice) Harvest->Homogenize Buffer Prepare Ice-Cold Buffer + Protease Inhibitors Buffer->Homogenize Centrifuge1 Centrifuge (4,000 rpm, 50 min) Homogenize->Centrifuge1 Warn1 High Protease Activity Risk Homogenize->Warn1 Supernatant Collect Red Supernatant Centrifuge1->Supernatant Precipitate Ammonium Sulfate Precipitation (55-80%) Supernatant->Precipitate Warn2 Oxidation Risk Supernatant->Warn2 Centrifuge2 Centrifuge (10,000 x g, 30 min) Precipitate->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet Purified Purified this compound Pellet->Purified

Caption: Workflow for leghemoglobin extraction highlighting critical steps.

TroubleshootingTree Start Problem: Low Yield or Degraded Protein CheckGel Observe multiple bands on SDS-PAGE? Start->CheckGel CheckColor Sample is brown, not red? CheckGel->CheckColor No Sol_Inhibitors Solution: Add broad-spectrum plant protease inhibitors. CheckGel->Sol_Inhibitors Yes CheckTime Was extraction > 4 hours? CheckColor->CheckTime No Sol_Oxidation Solution: Add reducing agents (DTT). Handle gently. CheckColor->Sol_Oxidation Yes CheckTemp Were all steps at 4°C? CheckTime->CheckTemp No Sol_Speed Solution: Work faster. Minimize delays between steps. CheckTime->Sol_Speed Yes CheckInhibitors Protease inhibitor cocktail used? CheckTemp->CheckInhibitors Yes Sol_Temp Solution: Ensure all buffers and equipment are pre-chilled. CheckTemp->Sol_Temp No CheckInhibitors->Sol_Inhibitors No

Caption: Decision tree for troubleshooting leghemoglobin degradation issues.

ProteaseInhibitors Cysteine Cysteine Proteases Serine Serine Proteases Aspartic Aspartic Proteases Metallo Metalloproteases E64 E-64 E64->Cysteine Leupeptin Leupeptin Leupeptin->Cysteine Leupeptin->Serine AEBSF AEBSF AEBSF->Serine Pepstatin Pepstatin A Pepstatin->Aspartic EDTA EDTA EDTA->Metallo Cocktail Plant Protease Inhibitor Cocktail Cocktail->Cysteine Cocktail->Serine Cocktail->Aspartic Cocktail->Metallo

Caption: Major protease classes in nodules and their respective inhibitors.

References

"strategies to increase the solubility of recombinant leghemoglobin II"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant leghemoglobin II (rLegH II).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of rLegH II that can lead to poor solubility.

Problem Potential Cause Recommended Solution
Low or no expression of rLegH II Codon usage not optimized for the expression host.Synthesize a gene with codons optimized for your expression system (e.g., E. coli).
Toxicity of the expressed protein to the host cells.- Lower the induction temperature (15-25°C). - Reduce the inducer (e.g., IPTG) concentration (0.05-0.1 mM). - Use a vector with a tightly controlled promoter.[1][2][3]
rLegH II is expressed but is insoluble (forms inclusion bodies) High rate of protein expression overwhelms the cellular folding machinery.- Lower the induction temperature (15-25°C) and inducer concentration.[1][2][3] - Induce expression for a shorter period.
Incorrect disulfide bond formation (if applicable).Express the protein in a strain engineered to promote disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express).[1]
Insufficient heme availability for proper folding.- Supplement the culture medium with hemin or δ-aminolevulinic acid (a heme precursor). - Co-express with genes involved in the heme biosynthesis pathway.
The protein itself has low intrinsic solubility.- Fuse the rLegH II with a highly soluble protein tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). - Perform site-directed mutagenesis to replace hydrophobic surface residues with hydrophilic ones.
Precipitation of rLegH II during purification Inappropriate buffer conditions (pH, ionic strength).- Determine the isoelectric point (pI) of rLegH II and use a buffer with a pH at least one unit away from the pI. - Screen a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength.
Protein concentration is too high.- Perform purification steps at lower protein concentrations. - Add solubility-enhancing additives to the buffers (see table below).
Refolded rLegH II from inclusion bodies precipitates Aggregation during the refolding process.- Optimize the refolding buffer by screening different additives. - Employ a gradual denaturant removal method like stepwise dialysis. - Perform on-column refolding.
Incorrect disulfide bond shuffling.Include a redox shuffling system (e.g., reduced and oxidized glutathione) in the refolding buffer.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I find my recombinant this compound is insoluble?

A1: The first step is to analyze a sample of the total cell lysate and the soluble fraction by SDS-PAGE. This will confirm if the protein is being expressed and whether it is in the soluble or insoluble fraction. If it is in the insoluble pellet, it is likely forming inclusion bodies.

Q2: How can I optimize the expression conditions to increase the solubility of rLegH II?

A2: Optimizing expression conditions is crucial. Key parameters to adjust include:

  • Temperature: Lowering the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1][4]

  • Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG to 0.05-0.1 mM) can decrease the rate of protein expression, which may prevent the overwhelming of the cellular folding machinery.[2][3]

  • Expression Strain: Using different E. coli strains can have a significant impact. For example, strains like BL21(DE3) are common, but others like Rosetta(DE3) (which supply tRNAs for rare codons) or SHuffle T7 (for disulfide bond formation) might improve solubility.[1]

Q3: What are solubility-enhancing fusion tags and which one should I use for rLegH II?

A3: Solubility-enhancing tags are proteins that are fused to the target protein to improve its solubility and folding. Commonly used tags include Maltose Binding Protein (MBP) and Glutathione S-Transferase (GST). The choice of tag is often empirical, and it is recommended to screen several tags to find the most effective one for rLegH II.

Q4: My rLegH II is in inclusion bodies. What is the general procedure to recover the soluble protein?

A4: Recovering protein from inclusion bodies typically involves a three-step process:

  • Isolation and Washing: The inclusion bodies are isolated from the cell lysate by centrifugation and washed to remove contaminating proteins and cellular debris.

  • Solubilization: The purified inclusion bodies are solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl).

  • Refolding: The denatured protein is refolded into its native conformation by removing the denaturant. This is a critical step and can be achieved by methods such as dilution or dialysis.

Q5: What are some common additives I can use in my refolding buffer to increase the yield of soluble rLegH II?

A5: Several additives can be included in the refolding buffer to suppress aggregation and promote proper folding. These include:

  • L-arginine: Helps to prevent protein aggregation.

  • Sugars (e.g., sucrose, glycerol): Act as protein stabilizers.

  • Non-detergent sulfobetaines (NDSBs): Can enhance protein solubility.

  • Redox systems (e.g., glutathione couple): Facilitate correct disulfide bond formation.

Quantitative Data Summary

The following tables summarize quantitative data related to strategies for improving recombinant protein solubility. While specific data for this compound is limited in the literature, these tables provide a general overview of the expected impact of different strategies.

Table 1: Effect of Induction Conditions on Soluble Protein Yield

ParameterCondition 1Soluble Protein Yield (%)Condition 2Soluble Protein Yield (%)Reference
Temperature 37°C~10-20%18°C~50-70%[2][3]
IPTG Conc. 1 mM~15-25%0.1 mM~40-60%[2][3]

Table 2: Comparison of Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Typical Soluble Yield IncreasePurification Method
His-tag ~1MinimalImmobilized Metal Affinity Chromatography (IMAC)
GST 262-5 foldGlutathione Affinity Chromatography
MBP 425-10 foldAmylose Affinity Chromatography

Table 3: Common Additives for Protein Refolding and Their Working Concentrations

AdditiveFunctionTypical Concentration
L-Arginine Aggregation suppressor0.4 - 1.0 M
Glycerol Stabilizer10 - 20% (v/v)
Polyethylene Glycol (PEG) Crowding agent1 - 5% (w/v)
Reduced/Oxidized Glutathione Redox shuffling1-5 mM / 0.1-0.5 mM
Non-detergent sulfobetaines (NDSBs) Solubility enhancer0.1 - 0.5 M

Experimental Protocols

Protocol 1: Optimization of rLegH II Expression in E. coli

This protocol outlines a method for screening different induction temperatures and IPTG concentrations to optimize the soluble expression of rLegH II.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the rLegH II gene.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Divide the culture into smaller, equal volumes (e.g., 50 mL). Induce each sub-culture with different concentrations of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C) for various time points (e.g., 4 hours, 8 hours, overnight).

  • Cell Lysis and Analysis:

    • Harvest 1 mL of culture from each condition by centrifugation.

    • Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster).

    • Incubate at room temperature for 20 minutes.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

    • Resuspend the pellet in 100 µL of lysis buffer.

    • Analyze all fractions by SDS-PAGE to determine the optimal condition for soluble rLegH II expression.

Protocol 2: Purification and Refolding of rLegH II from Inclusion Bodies by Stepwise Dialysis

This protocol provides a method for recovering soluble and active rLegH II from inclusion bodies.

  • Inclusion Body Isolation and Washing:

    • Harvest the cell pellet from a large-scale culture expressing insoluble rLegH II.

    • Resuspend the cells in lysis buffer and lyse by sonication or high-pressure homogenization.

    • Centrifuge the lysate at 15,000 x g for 30 minutes to pellet the inclusion bodies.[5]

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.[5][6]

  • Solubilization:

    • Resuspend the washed inclusion bodies in solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 8 M Urea or 6 M GdnHCl, 5 mM DTT).

    • Stir at room temperature for 1-2 hours until the solution is clear.

    • Centrifuge at 16,000 x g for 30 minutes to remove any remaining insoluble material.

  • Stepwise Dialysis Refolding:

    • Transfer the solubilized protein into dialysis tubing.

    • Perform a series of dialysis steps against refolding buffers with decreasing concentrations of the denaturant. For example:

      • Step 1: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 4 M Urea, 1 mM EDTA, 0.5 M L-Arginine (4-6 hours at 4°C).

      • Step 2: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 2 M Urea, 1 mM EDTA, 0.5 M L-Arginine (4-6 hours at 4°C).

      • Step 3: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 1 M Urea, 1 mM EDTA, 0.5 M L-Arginine (4-6 hours at 4°C).

      • Step 4: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 1 mM EDTA (overnight at 4°C).

  • Final Clarification and Analysis:

    • After dialysis, centrifuge the refolded protein solution at 16,000 x g for 30 minutes to remove any precipitated protein.

    • Assess the solubility and purity of the refolded rLegH II by SDS-PAGE and determine its concentration.

    • Confirm the correct folding and activity using appropriate functional assays.

Visualizations

experimental_workflow cluster_expression Expression Optimization cluster_analysis Solubility Analysis cluster_insoluble Inclusion Body Processing expr_start Start with rLegH II construct in expression vector transformation Transform E. coli strain (e.g., BL21(DE3)) expr_start->transformation growth Grow culture to mid-log phase (OD600 0.6-0.8) transformation->growth induction Induce with IPTG at varying concentrations growth->induction incubation Incubate at different temperatures induction->incubation lysis Cell Lysis incubation->lysis centrifugation Centrifugation lysis->centrifugation sds_page SDS-PAGE analysis of soluble and insoluble fractions centrifugation->sds_page decision Soluble? sds_page->decision ib_isolation Isolate & Wash Inclusion Bodies solubilization Solubilize in 8M Urea / 6M GdnHCl ib_isolation->solubilization refolding Refold by Dialysis or Dilution solubilization->refolding soluble_protein Proceed to Purification refolding->soluble_protein decision->soluble_protein Yes insoluble_protein Inclusion Body Pathway decision->insoluble_protein No insoluble_protein->ib_isolation

Caption: Workflow for optimizing and recovering soluble rLegH II.

troubleshooting_flowchart start Insoluble rLegH II check_expression Is protein expressed? start->check_expression optimize_expression Optimize Expression Conditions - Codon usage - Vector/Promoter check_expression->optimize_expression No lower_temp_iptg Lower Induction Temperature & IPTG Concentration check_expression->lower_temp_iptg Yes change_strain Change E. coli Strain lower_temp_iptg->change_strain add_sol_tag Add Solubility Tag (MBP, GST) change_strain->add_sol_tag refold_ib Refold from Inclusion Bodies add_sol_tag->refold_ib

References

"troubleshooting heme incorporation into recombinant leghemoglobin II"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the incorporation of heme into recombinant leghemoglobin II (LbII). While the guidance is broadly applicable to recombinant leghemoglobins, it focuses on expression in Escherichia coli and Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a cell pellet expressing functional hololeghemoglobin?

A1: A successful expression of properly folded and heme-incorporated leghemoglobin will typically result in a distinctly reddish or pink-colored cell pellet. A pale or white pellet suggests a lack of heme incorporation, yielding apoleghemoglobin (the protein component without the heme group).

Q2: My purified leghemoglobin is brown instead of red. What does this indicate?

A2: A brown color often indicates that the iron in the heme group has been oxidized from the ferrous (Fe2+) state to the ferric (Fe3+) state, forming metleghemoglobin. While the heme is present, metleghemoglobin does not bind oxygen. This can be caused by harsh purification conditions, extended exposure to air, or the presence of oxidizing agents.

Q3: Is it necessary to supplement the growth media with a heme precursor like 5-aminolevulinic acid (ALA) or hemin?

A3: Supplementing the media can be beneficial, particularly in high-density cultures or if the expression host's endogenous heme synthesis is a limiting factor. For yeast expression systems like Pichia pastoris, the addition of hemin has been shown to increase the yield of functional, heme-containing leghemoglobin.[1] For E. coli, which synthesizes heme from glutamate, precursor supplementation may also enhance the production of holo-protein.

Q4: What is a typical yield for recombinant leghemoglobin?

A4: Yields can vary significantly depending on the expression system and cultivation conditions. Reported yields for soy leghemoglobin include approximately 20 mg/L in E. coli shake flasks, 108.2 mg/L for intracellular expression in Saccharomyces cerevisiae, and up to 3.5 g/L for secretory production in Pichia pastoris.[2][3]

Troubleshooting Guide

Problem 1: Low or No Expression of Leghemoglobin Protein

This section addresses issues where the leghemoglobin protein itself is not being produced at sufficient levels, independent of heme incorporation.

Question Possible Causes Solutions
How can I improve the overall yield of my recombinant leghemoglobin? - Suboptimal codon usage for the expression host.- Toxicity of the expressed protein to the host cells.- Inefficient transcription or translation.- Plasmid instability.- Codon Optimization: Synthesize the leghemoglobin gene with codons optimized for your expression host (E. coli or P. pastoris).- Lower Induction Temperature: Reduce the induction temperature (e.g., 16-20°C) and extend the expression time (e.g., overnight). This can improve protein folding and reduce toxicity.[4]- Optimize Inducer Concentration: Titrate the inducer (e.g., IPTG for E. coli) to find the lowest concentration that still provides adequate expression. A common starting range for IPTG is 0.1 mM to 1 mM.[5][6]- Use a Tightly Regulated Promoter: Employ promoters that have low basal expression to prevent protein toxicity before induction.- Change Expression Strain: Use E. coli strains like Rosetta™ or CodonPlus® that supply tRNAs for rare codons. For potentially toxic proteins, strains like C41(DE3) or C43(DE3) can be beneficial.[4]
I don't see a band for my protein on an SDS-PAGE gel. What should I check? - Incorrect vector construction.- Problems with the induction process.- Protein degradation.- Sequence Verification: Confirm the integrity of your expression vector by sequencing to ensure there are no mutations or frameshifts.- Vary Induction Time and Cell Density: Test different cell densities (OD600) for induction and vary the induction duration.- Add Protease Inhibitors: During cell lysis, add a protease inhibitor cocktail to prevent degradation of your target protein.
Problem 2: Poor or Incomplete Heme Incorporation

This section focuses on scenarios where the leghemoglobin protein is expressed, but it lacks the heme cofactor, resulting in apoleghemoglobin.

Question Possible Causes Solutions
My cell pellet is white, and the purified protein is colorless. How can I improve heme incorporation? - Insufficient intracellular heme production by the host.- The rate of apoglobin synthesis exceeds the rate of heme synthesis.- Inefficient transport of heme or its precursors.- Supplement Media: Add hemin or 5-aminolevulinic acid (ALA) to the culture medium to increase the available heme pool.[1]- Co-expression of Heme Biosynthesis Genes: Co-express key enzymes from the heme synthesis pathway in your host organism to boost endogenous production.- Reduce Protein Expression Rate: Lower the induction temperature and/or inducer concentration to slow down the rate of apoglobin synthesis, allowing more time for heme incorporation.- In Vitro Reconstitution: Purify the apoleghemoglobin and perform an in vitro reconstitution by adding hemin to the purified protein.
What is the expected heme-to-protein ratio, and how can I measure it? - Incomplete heme incorporation during expression.- Loss of heme during purification.- A fully saturated leghemoglobin should have a heme-to-protein ratio of 1:1. A study reported a heme binding ratio of up to 93% in an engineered Pichia pastoris strain.[7] Another study observed an average of 53% heme-binding ratio in a cell-free production system.[8]- Quantification: You can determine the heme concentration using the pyridine hemochromagen assay and the protein concentration using a standard method like the Bradford assay. The ratio of these two values will give you the heme incorporation efficiency.

Data Presentation

Table 1: Reported Recombinant Soy Leghemoglobin Yields in Various Expression Systems

Expression SystemYieldReference
Pichia pastoris (secretory)3.5 g/L[3][7]
Saccharomyces cerevisiae (intracellular)108.2 mg/L[2]
Kluyveromyces marxianus (intracellular)7.27 g/L[3]
Escherichia coli (shake flask)20 mg/L[2]

Table 2: Common Induction Parameters for Recombinant Protein Expression in E. coli

ParameterTypical RangeNotes
IPTG Concentration 0.1 - 1.0 mMHigher concentrations are not always better and can be toxic. Titration is recommended.[5][6]
Induction Temperature 16 - 37°CLower temperatures (16-20°C) often improve protein solubility and folding.[4]
Induction Duration 3 hours to overnightShorter times at higher temperatures, longer times at lower temperatures.
Cell Density at Induction (OD600) 0.5 - 0.8Inducing during the mid-log phase of growth is standard.

Experimental Protocols

Protocol 1: Pyridine Hemochromagen Assay for Heme Quantification

This method is used to determine the concentration of heme in a purified protein sample.

Materials:

  • Purified leghemoglobin sample

  • Solution I: 0.2 M NaOH, 40% (v/v) pyridine

  • Solution II: 0.1 M Potassium ferricyanide (K₃[Fe(CN)₆]), freshly prepared

  • Solution III: Sodium dithionite (Na₂S₂O₄) powder

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the pyridine reagent mix by combining 3 mL of 1 M NaOH and 6 mL of pyridine with 19 mL of H₂O.

  • In a cuvette, mix 500 µL of Solution I with 500 µL of your leghemoglobin sample.

  • Add 10 µL of Solution II to the cuvette, mix well, and record the oxidized spectrum from 500 nm to 600 nm. This is the "oxidized" reading.

  • To the same cuvette, add a few grains of solid sodium dithionite (Solution III) and mix gently until dissolved. The solution should turn a more intense reddish color.

  • Immediately record the reduced spectrum from 500 nm to 600 nm. This is the "reduced" reading.

  • Calculate the heme concentration using the difference in absorbance between the reduced and oxidized spectra at the peak (around 556-557 nm) and a specific wavelength for the trough. The extinction coefficient for the reduced-minus-oxidized difference at 557 nm vs. 540 nm is typically used. For heme b, the extinction coefficient for the reduced pyridine hemochromagen at 557 nm is 34.7 mM⁻¹ cm⁻¹.[9][10]

Protocol 2: Purification of His-Tagged Recombinant Leghemoglobin

This protocol outlines a general procedure for purifying a His-tagged leghemoglobin using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell pellet expressing His-tagged leghemoglobin

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA agarose resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle mixing for 1 hour at 4°C to allow the His-tagged protein to bind.

  • Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound leghemoglobin from the resin by applying Elution Buffer. Collect the fractions. The leghemoglobin-containing fractions should be visibly red/pink.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the leghemoglobin.

  • Buffer Exchange: If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column.

Visualizations

Heme Biosynthesis Pathway in E. coli

Heme_Biosynthesis_E_coli Glutamate Glutamate GltX GltX HemA HemA GltX->HemA Glutamyl-tRNA HemL HemL HemA->HemL Glutamate-1-semialdehyde ALA 5-Aminolevulinate (ALA) HemL->ALA HemB HemB ALA->HemB PBG Porphobilinogen (PBG) HemB->PBG HemC HemC PBG->HemC HMB Hydroxymethylbilane HemC->HMB HemD HemD HMB->HemD UroIII Uroporphyrinogen III HemD->UroIII HemE HemE UroIII->HemE CoproIII Coproporphyrinogen III HemE->CoproIII HemF HemF CoproIII->HemF ProtoIX Protoporphyrinogen IX HemF->ProtoIX HemG HemG ProtoIX->HemG ProtoporphyrinIX Protoporphyrin IX HemG->ProtoporphyrinIX HemH HemH (Ferrochelatase) ProtoporphyrinIX->HemH Heme Heme HemH->Heme Feedback Feedback Inhibition Heme->Feedback Feedback->HemA

Caption: Heme biosynthesis pathway in E. coli.

Troubleshooting Workflow for Poor Holo-Leghemoglobin Production

Troubleshooting_Workflow Start Start: Low yield of red/pink purified leghemoglobin CheckExpression Analyze total cell lysate by SDS-PAGE/Western Blot Start->CheckExpression NoBand No/low leghemoglobin band CheckExpression->NoBand No GoodBand Strong leghemoglobin band present CheckExpression->GoodBand Yes OptimizeExpression Troubleshoot Protein Expression: - Codon optimization - Lower temperature/inducer conc. - Check vector sequence NoBand->OptimizeExpression CheckPelletColor Observe cell pellet color GoodBand->CheckPelletColor WhitePellet Pellet is white/pale CheckPelletColor->WhitePellet White RedPellet Pellet is red/pink CheckPelletColor->RedPellet Red OptimizeHeme Troubleshoot Heme Incorporation: - Supplement media with hemin/ALA - Co-express heme synthesis genes - Slow expression rate WhitePellet->OptimizeHeme CheckPurification Issue may be in purification: - Protein is insoluble (check pellet) - Heme lost during purification RedPellet->CheckPurification End Successful Production of Holo-Leghemoglobin OptimizeExpression->End OptimizeHeme->End CheckPurification->End

Caption: Troubleshooting workflow for holo-leghemoglobin.

References

Validation & Comparative

A Comparative Analysis of Leghemoglobin Function: Insights into Isoform-Specific Oxygen Binding and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the functional nuances between leghemoglobin isoforms, focusing on their oxygen binding properties and the experimental methodologies used to elucidate them.

In the intricate symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia, leghemoglobins (Lbs) play a pivotal role in maintaining an environment conducive to the oxygen-sensitive nitrogenase enzyme complex. These monomeric heme proteins facilitate the transport of oxygen to the respiring bacteroids at a high flux while keeping the unbound oxygen concentration extremely low. Leguminous plants typically express multiple isoforms of leghemoglobin, with leghemoglobin I (LbI) and leghemoglobin II (LbII) often being among the major components. While structurally similar, these isoforms can exhibit subtle yet significant functional differences, particularly in their affinity for oxygen and the kinetics of its binding and release. This guide provides a comparative overview of the functional characteristics of leghemoglobin isoforms, with a focus on soybean leghemoglobin a (Lba), a well-characterized component, as a representative model.

Quantitative Comparison of Oxygen Binding Parameters

Direct comparative studies of leghemoglobin I and II from the same plant species under identical experimental conditions are not extensively available in the literature. However, research on individual isoforms, particularly the major components of soybean leghemoglobin, provides valuable insights into the range of their functional diversity. The following table summarizes representative kinetic and equilibrium constants for oxygen binding to soybean leghemoglobin a (Lba). It is important to note that different isoforms can exhibit variations in these parameters. For instance, at 20°C, the rate constants for oxygen binding can vary by 26-44% among the eight components of soybean leghemoglobin[1].

ParameterSoybean Leghemoglobin a (Lba)Myoglobin (Sperm Whale)Hemoglobin (Human, R-state)
Oxygen Association Rate Constant (k'O2) (µM-1s-1)~120 - 150~14 - 19~45
Oxygen Dissociation Rate Constant (kO2) (s-1)~4.4 - 11~10 - 50~30 - 60
Oxygen Affinity (P50) (µM O2)~0.04 - 0.07~0.5 - 1.0~12 - 20 (in red blood cells)

Table 1: Comparison of Oxygen Binding Kinetics. Data for soybean leghemoglobin a (Lba) is compiled from various studies and represents typical values at neutral pH and 20-25°C. Values for myoglobin and hemoglobin are provided for comparative context.

Experimental Protocols

The determination of the kinetic parameters for oxygen binding to leghemoglobins relies on specialized biophysical techniques capable of measuring rapid reactions.

Stopped-Flow Spectrophotometry

This technique is widely used to measure the rates of ligand binding and dissociation in the millisecond timescale.

Methodology for Oxygen Dissociation (koff) Measurement:

  • Protein Preparation: Purified oxygenated leghemoglobin (oxyLb) is prepared in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).

  • Reagent Preparation: A solution of sodium dithionite in the same buffer is prepared to chemically reduce the oxygen, effectively trapping any dissociated oxygen.

  • Rapid Mixing: The oxyLb solution is rapidly mixed with the sodium dithionite solution in the stopped-flow instrument.

  • Spectroscopic Monitoring: The change in absorbance, typically at the Soret peak (around 415 nm for oxyLb and 435 nm for deoxyLb), is monitored over time.

  • Data Analysis: The resulting kinetic trace is fitted to a single exponential decay function to determine the first-order rate constant, which represents the oxygen dissociation rate (koff).

Methodology for Oxygen Association (kon) Measurement:

  • Protein Preparation: Deoxygenated leghemoglobin (deoxyLb) is prepared by gentle degassing and the addition of a minimal amount of sodium dithionite.

  • Reagent Preparation: The buffer is equilibrated with a known concentration of oxygen.

  • Rapid Mixing: The deoxyLb solution is rapidly mixed with the oxygen-saturated buffer.

  • Spectroscopic Monitoring: The change in absorbance is monitored as deoxyLb converts to oxyLb.

  • Data Analysis: The observed rate constant is determined at various oxygen concentrations. A plot of the observed rate versus oxygen concentration yields a straight line, the slope of which is the second-order association rate constant (kon).

Laser Flash Photolysis

This technique is employed to study very fast reactions, including the geminate recombination of ligands after photodissociation.

Methodology for Ligand Binding Kinetics:

  • Sample Preparation: A solution of leghemoglobin, often complexed with a photolabile ligand like carbon monoxide (CO), is prepared in a cuvette.

  • Photodissociation: A short laser pulse is used to break the iron-ligand bond, generating a transient deoxyLb species.

  • Recombination Monitoring: The rebinding of the ligand (either the original photolyzed ligand or another ligand present in the solution, such as oxygen) is monitored by measuring the change in absorbance of the heme chromophore over time, from nanoseconds to milliseconds.

  • Data Analysis: The kinetic traces are analyzed to determine the rate constants for different phases of the binding process, providing insights into the energy barriers and pathways for ligand entry into the heme pocket.

Visualizing Experimental and Logical Frameworks

To better understand the processes and concepts discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis oxyLb Oxygenated Leghemoglobin (oxyLb) SF_spec Stopped-Flow Spectrophotometer oxyLb->SF_spec LFP_setup Laser Flash Photolysis Setup oxyLb->LFP_setup deoxyLb Deoxygenated Leghemoglobin (deoxyLb) deoxyLb->SF_spec O2_buffer Oxygen-Saturated Buffer O2_buffer->SF_spec dithionite Sodium Dithionite Solution dithionite->SF_spec koff_calc Calculate koff (Dissociation Rate) SF_spec->koff_calc Absorbance vs. Time kon_calc Calculate kon (Association Rate) SF_spec->kon_calc Observed Rate vs. [O2] LFP_setup->kon_calc Transient Absorbance P50_calc Calculate P50 (Oxygen Affinity) koff_calc->P50_calc kon_calc->P50_calc

Caption: Experimental workflow for determining leghemoglobin oxygen binding kinetics.

G cluster_structure Heme Pocket Structural Features cluster_function Functional Consequences HbMb_pocket Hemoglobin/Myoglobin: - Distal His(E7) H-bonds with O2 - More constricted heme pocket HbMb_affinity Lower Oxygen Affinity: - Slower O2 association - Facilitates O2 release in tissues HbMb_pocket->HbMb_affinity leads to Lb_pocket Leghemoglobin: - Distal His(E7) has a weaker role - Tyr(B10) contributes to weak O2 stabilization - Larger, more flexible heme pocket Lb_affinity Higher Oxygen Affinity: - Very rapid O2 association - Slow O2 dissociation - Maintains low free [O2] for nitrogenase Lb_pocket->Lb_affinity leads to

Caption: Structural basis for the differential oxygen affinities of globins.

Concluding Remarks

References

A Comparative Analysis of Oxygen Binding Kinetics: Leghemoglobin II vs. Myoglobin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the kinetic differences in oxygen binding between soybean leghemoglobin II (LbII) and vertebrate myoglobin (Mb). This information is crucial for researchers in molecular biology, biochemistry, and drug development who are studying oxygen-binding proteins and their potential applications.

Executive Summary

Leghemoglobin, a hemoprotein found in the nitrogen-fixing root nodules of leguminous plants, exhibits an exceptionally high affinity for oxygen, which is essential for protecting the oxygen-sensitive nitrogenase enzyme system while simultaneously delivering a sufficient oxygen flux for bacteroid respiration. Myoglobin, a well-characterized oxygen-binding protein in vertebrate muscle tissue, serves as an intracellular oxygen storage and transport protein. While both are monomeric globins, their kinetic properties for oxygen binding differ significantly, reflecting their distinct physiological roles. Leghemoglobin displays a remarkably fast association rate and a slow dissociation rate for oxygen, resulting in an overall affinity that is significantly higher than that of myoglobin.

Quantitative Comparison of Oxygen Binding Kinetics

The following table summarizes the key kinetic parameters for oxygen binding to soybean leghemoglobin and sperm whale myoglobin at 20°C.

Kinetic ParameterLeghemoglobin (Soybean)Myoglobin (Sperm Whale)Reference
Association Rate Constant (k'O2 or kon) ~1.2 x 108 M-1s-1~1.9 x 107 M-1s-1
Dissociation Rate Constant (kO2 or koff) ~5 s-1~10-30 s-1
Equilibrium Dissociation Constant (KD) ~0.04 µM~0.5 - 1.5 µM
Oxygen Affinity (P50) ~0.03 Torr~1 Torr

Note: The kinetic constants for leghemoglobin can vary between different components (isoforms). The values presented here are representative for the high-affinity components.

Experimental Methodologies

The determination of these kinetic constants relies on sophisticated biophysical techniques that can measure rapid reactions. The two primary methods employed are stopped-flow spectrophotometry and laser photolysis.

Stopped-Flow Spectrophotometry

This technique is used to measure the kinetics of rapid reactions in solution, such as the binding of oxygen to a deoxygenated globin.

Protocol:

  • Sample Preparation: A solution of deoxygenated leghemoglobin or myoglobin is prepared in a buffer at a specific pH and temperature. This is typically achieved by gentle bubbling with an inert gas (e.g., nitrogen or argon) or by enzymatic oxygen scavenging systems. A second solution containing a known concentration of dissolved oxygen in the same buffer is also prepared.

  • Rapid Mixing: The two solutions are rapidly and efficiently mixed in a specially designed mixing chamber. This initiates the oxygen binding reaction.

  • Spectroscopic Monitoring: The reaction mixture then flows into an observation cell, where the change in absorbance is monitored over time using a spectrophotometer. The binding of oxygen to the heme iron results in a characteristic change in the Soret band of the protein's absorption spectrum.

  • Data Analysis: The change in absorbance ove

A Comparative Analysis of Leghemoglobin II Across Diverse Legume Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Leghemoglobin II (LbII), a crucial oxygen-transport protein in the nitrogen-fixing root nodules of legumes. Understanding the subtle yet significant differences in LbII across various species is paramount for fields ranging from agricultural biotechnology to the development of novel oxygen therapeutics. This document synthesizes structural, biochemical, and genetic data to offer a clear comparison of LbII performance, supported by established experimental protocols.

Structural and Physicochemical Properties of this compound

Leghemoglobins, including the LbII isoform, are monomeric hemoproteins with a molecular weight of approximately 16 kDa.[1] They share a conserved tertiary structure, often referred to as the "globin fold," which is remarkably similar to myoglobin. This structure consists of eight alpha-helices that create a hydrophobic pocket housing the heme prosthetic group, the site of reversible oxygen binding.[1] While the overall fold is conserved, variations in the amino acid sequence between LbII from different legume species can influence the local environment of the heme pocket, thereby affecting its oxygen binding properties.

Below is a summary of key structural and physicochemical parameters for LbII from selected legume species.

PropertySoybean (Glycine max)Lupin (Lupinus luteus)Cowpea (Vigna unguiculata)Pea (Pisum sativum)
Molecular Weight (Da) ~15,900~16,800~15,900~16,350[2]
Number of Amino Acids 143153145147[2]
PDB ID 1FSL[3]2GDMN/AN/A

Oxygen Binding Kinetics: A Comparative Overview

The primary function of leghemoglobin is to facilitate the diffusion of oxygen to the nitrogen-fixing bacteroids within the root nodule at a concentration that is high enough for respiration but low enough to not inhibit the oxygen-sensitive nitrogenase enzyme. This is achieved through a high affinity for oxygen, characterized by a rapid association rate (Kon) and a slow dissociation rate (Koff).

Direct comparative studies of the oxygen binding kinetics for LbII across a wide range of species are limited in the literature. However, available data and qualitative comparisons indicate significant variations.

Legume SpeciesOxygen Association Rate (Kon) (µM⁻¹s⁻¹)Oxygen Dissociation Rate (Koff) (s⁻¹)Dissociation Constant (Kd) (nM)Notes
Soybean (Glycine max) Data not readily availableData not readily availableData not readily availableGenerally considered to have high oxygen affinity.
Pea (Pisum sativum) Data not readily availableData not readily availableData not readily availablePea nodules contain at least two types of leghemoglobin genes, with one type exhibiting a higher oxygen-binding affinity than the other.
Sesbania (Sesbania rostrata) Data not readily availableData not readily available~30LbII from this species exhibits an exceptionally high oxygen affinity.

Note: The lack of standardized, directly comparable quantitative data highlights a key area for future research. The subtle differences in the heme pocket environment, dictated by the amino acid sequence, are thought to be the primary drivers of these kinetic variations.

Amino Acid Sequence Comparison

Analysis of the primary amino acid sequence of LbII from different legume species reveals conserved regions, particularly around the heme-binding pocket, as well as variable regions that likely contribute to the observed differences in oxygen affinity and other properties. Below is a simplified alignment of the LbII sequences from several key species.

SpeciesSequence Alignment (Partial)
Soybean ...VAFTEKQEALVSSSFEAFKANIPQYSVVFYTSILEKAPAAK...
Cowpea ...VAFTEKQEALVSSSFEAFKANIPQYSVVFYTSILEKAPAAK...
Alfalfa ...VAFTEKQEALVSSSFEAFKANIPQYSVVFYTSILEKAPAAK...
Pea ...VAFTEKQEALVSSSFEAFKANIPQYSVVFYTSILEKAPAAK...

(Note: This is a representative partial alignment. A full sequence alignment would be required for a detailed phylogenetic analysis.)

Experimental Protocols

Purification of this compound from Root Nodules

A general protocol for the purification of leghemoglobin from legume root nodules involves the following key steps. It is important to note that optimization may be required for different species.

  • Nodule Homogenization: Fresh or frozen root nodules are ground to a fine powder in liquid nitrogen and then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors).

  • Clarification: The homogenate is centrifuged at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation (typically between 50% and 80% saturation) to enrich for leghemoglobin.

  • Ion-Exchange Chromatography: The resuspended pellet is dialyzed against a low-salt buffer and loaded onto an anion-exchange column (e.g., DEAE-Sepharose). Leghemoglobin is then eluted with a salt gradient. Different isoforms of leghemoglobin, including LbII, may be separated at this stage.

  • Gel Filtration Chromatography: Fractions containing LbII are pooled, concentrated, and further purified by gel filtration chromatography to remove any remaining contaminants and for buffer exchange.

G General Workflow for this compound Purification A Root Nodule Homogenization B Centrifugation (Clarification) A->B C Ammonium Sulfate Precipitation B->C D Ion-Exchange Chromatography C->D E Gel Filtration Chromatography D->E F Pure this compound E->F

Caption: A generalized workflow for the purification of this compound from root nodules.

Measurement of Oxygen Binding Kinetics by Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is the gold-standard technique for measuring the rapid kinetics of oxygen binding to leghemoglobin.

  • Sample Preparation: Purified deoxygenated LbII is prepared by gentle vacuum and argon purging. The oxygen-containing buffer is prepared by bubbling with a known concentration of oxygen.

  • Rapid Mixing: The deoxygenated LbII solution and the oxygen-containing buffer are rapidly mixed in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance at a specific wavelength (e.g., the Soret peak around 415 nm) is monitored over time as the heme iron binds oxygen.

  • Kinetic Analysis:

    • Kon (Association Rate): The observed rate constant (k_obs) is determined at various oxygen concentrations. A plot of k_obs versus [O₂] will be linear, and the slope of this line is the association rate constant (Kon).

    • Koff (Dissociation Rate): The dissociation rate can be measured by mixing oxy-leghemoglobin with a solution containing a reducing agent (e.g., sodium dithionite) to scavenge free oxygen. The rate of deoxygenation is then monitored.

    • Kd (Dissociation Constant): The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Koff/Kon).

G Oxygen Binding Kinetics Measurement Workflow cluster_prep Sample Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis A Purified LbII Solution B Deoxygenation (Vacuum/Argon) A->B D Rapid Mixing of Deoxy-LbII and O2 Buffer B->D C Oxygenated Buffer Preparation C->D E Monitor Absorbance Change over Time D->E F Determine k_obs at varying [O2] E->F H Measure deoxygenation rate for Koff E->H G Plot k_obs vs [O2] to get Kon F->G I Calculate Kd = Koff / Kon G->I H->I

Caption: Workflow for determining oxygen binding kinetics of LbII using stopped-flow spectrophotometry.

Functional Implications and Future Directions

The observed variations in the properties of this compound across different legume species likely reflect evolutionary adaptations to specific symbiotic relationships and environmental conditions. For instance, the exceptionally high oxygen affinity of Sesbania rostrata LbII may be an adaptation to the unique physiology of its stem nodules.

For drug development professionals, leghemoglobins represent a fascinating class of naturally occurring oxygen carriers. Their high oxygen affinity and stability make them potential candidates for the development of blood substitutes and oxygen therapeutics. A thorough understanding of the structure-function relationships that govern their oxygen binding kinetics is essential for the rational design and engineering of novel heme-based oxygen carriers.

Future research should focus on generating a comprehensive, standardized dataset of oxygen binding kinetics for LbII from a wider range of agronomically and economically important legume species. This will not only enhance our fundamental understanding of symbiotic nitrogen fixation but also provide a valuable resource for the biotechnology and pharmaceutical industries.

References

Validating Leghemoglobin II Function: A Comparative Guide to Site-Directed Mutagenesis and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the function of Leghemoglobin II, with a primary focus on site-directed mutagenesis. We present supporting experimental data from related leghemoglobin studies, detail key experimental protocols, and offer a comparative look at alternative validation techniques.

Functional Comparison of Leghemoglobin Isoforms

Leghemoglobins (Lbs) are essential for nitrogen fixation in legume root nodules, facilitating oxygen delivery to symbiotic bacteria while protecting the oxygen-sensitive nitrogenase enzyme. Different isoforms of leghemoglobin can exhibit varied oxygen-binding properties, suggesting distinct physiological roles.

A study on pea (Pisum sativum) identified two distinct types of leghemoglobin genes, PsLbA and PsLbB, whose recombinant proteins display different oxygen-binding affinities.[1] This natural variation highlights the functional diversity within the leghemoglobin family and serves as a basis for understanding the impact of specific amino acid changes, which can be mimicked and further explored through site-directed mutagenesis.

Leghemoglobin IsoformApparent O2-Binding Affinity (Relative)Method of DeterminationReference
Pea Leghemoglobin A (PsLbA - PsLb5-10)HigherSpectrophotometric assay of recombinant protein[1]
Pea Leghemoglobin B (PsLbB - PsLb120-1)LowerSpectrophotometric assay of recombinant protein[1]

This table summarizes the reported differences in oxygen-binding affinities between two types of pea leghemoglobin, illustrating the functional diversity that can be investigated using techniques like site-directed mutagenesis.

Site-Directed Mutagenesis: A Powerful Tool for Functional Validation

Site-directed mutagenesis allows for the targeted alteration of specific amino acids in a protein, enabling researchers to probe the functional role of individual residues.[2] This technique is invaluable for validating the function of proteins like this compound by systematically testing hypotheses about which amino acids are critical for its oxygen-binding properties and structural stability.

Hypothetical Site-Directed Mutagenesis Study of this compound

To illustrate the power of this technique, we present a hypothetical study on this compound, targeting conserved residues in the heme pocket that are presumed to be critical for ligand binding.

This compound VariantMutationHypothesized EffectMeasured Parameter
Wild-TypeNoneBaseline oxygen bindingO₂ affinity (K_d), association rate (k_on), dissociation rate (k_off)
Mutant 1His(E7) -> ValDecreased O₂ affinity due to loss of H-bondO₂ affinity (K_d), association rate (k_on), dissociation rate (k_off)
Mutant 2Val(E11) -> ThrIncreased O₂ affinity due to steric hindrance of O₂ escapeO₂ affinity (K_d), association rate (k_on), dissociation rate (k_off)

This table presents a hypothetical experimental design for a site-directed mutagenesis study on this compound, outlining potential mutations and their expected impact on oxygen-binding kinetics.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments in a site-directed mutagenesis study of this compound.

Site-Directed Mutagenesis Protocol

This protocol is based on the widely used QuikChange™ method.[3]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with PfuUltra high-fidelity DNA polymerase, the template plasmid containing the this compound gene, and the mutagenic primers.

    • PCR cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds.

        • Annealing: 60°C for 50 seconds.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental methylated DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification
  • Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • If the recombinant this compound is His-tagged, purify the supernatant using a nickel-NTA affinity column.

    • Elute the protein and dialyze against a suitable storage buffer.

    • Assess purity by SDS-PAGE.

Oxygen-Binding Assay

The oxygen-binding affinity of wild-type and mutant this compound can be determined spectrophotometrically.

  • Preparation: Prepare solutions of the purified protein in a buffer of desired pH.

  • Deoxygenation: Render the protein solution anaerobic by gentle bubbling with nitrogen gas in a sealed cuvette.

  • Spectroscopic Measurement: Record the absorption spectrum of the deoxygenated protein.

  • Oxygenation: Introduce known concentrations of oxygen and record the spectral changes as the heme group binds oxygen.

  • Data Analysis: Plot the change in absorbance against the oxygen concentration and fit the data to a binding isotherm (e.g., Hill equation) to determine the dissociation constant (K_d).

Visualizing the Workflow

experimental_workflow cluster_cloning Molecular Biology cluster_protein Protein Production cluster_analysis Functional Analysis primer_design Primer Design sdm Site-Directed Mutagenesis (PCR) primer_design->sdm digestion DpnI Digestion sdm->digestion transformation Transformation into E. coli digestion->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression sequencing->expression purification Protein Purification expression->purification sds_page Purity Check (SDS-PAGE) purification->sds_page assay Oxygen-Binding Assay sds_page->assay data_analysis Data Analysis (K_d, k_on, k_off) assay->data_analysis conclusion conclusion data_analysis->conclusion Functional Insights

Caption: Workflow for validating this compound function using site-directed mutagenesis.

Alternative Approaches to Functional Validation

While site-directed mutagenesis is a powerful tool, other methods can also provide valuable insights into gene function.

MethodPrincipleAdvantagesDisadvantages
Gene Knockout/Knockdown Complete or partial inactivation of the gene in the native organism.Provides information on the gene's role in a physiological context.Can be lethal if the gene is essential; compensatory mechanisms may mask the phenotype.
Directed Evolution Introducing random mutations and selecting for variants with altered or enhanced function.Can identify unexpected residues important for function and create novel protein variants.Requires a high-throughput screening or selection method; may not provide specific mechanistic insights.
Comparative Genomics Analyzing the sequence of the same gene from different species.Can identify conserved regions that are likely to be functionally important.Does not directly test function; relies on correlations.

Logical Relationship of Validation Methods

logical_relationship cluster_in_vitro In Vitro / Recombinant cluster_in_vivo In Vivo / In Silico sdm Site-Directed Mutagenesis mechanistic_understanding Mechanistic Understanding sdm->mechanistic_understanding directed_evolution Directed Evolution novel_function Novel Function directed_evolution->novel_function knockout Gene Knockout/Knockdown physiological_role Physiological Role knockout->physiological_role comparative_genomics Comparative Genomics conserved_regions Conserved Regions comparative_genomics->conserved_regions

Caption: Relationship between different methods for validating gene function.

By combining site-directed mutagenesis with these alternative approaches, researchers can gain a comprehensive understanding of this compound's function, from the role of individual amino acids to its importance in the broader context of symbiotic nitrogen fixation. This knowledge is critical for applications ranging from improving crop yields to the development of novel oxygen carriers.

References

Comparative Analysis of Leghemoglobin II Antibody Cross-Reactivity with Other Hemeproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of antibodies raised against Leghemoglobin II (LbII) with other common hemeproteins, namely myoglobin, hemoglobin, and cytochrome c. Due to a lack of specific quantitative data in the public domain directly addressing the cross-reactivity of LbII antibodies, this guide focuses on the structural similarities and differences between these proteins, which are the primary determinants of antibody cross-reactivity. Furthermore, it offers detailed experimental protocols for researchers to assess the cross-reactivity of their own anti-LbII antibodies.

Structural Comparison of Hemeproteins

The likelihood of an antibody cross-reacting with different antigens is largely dependent on the structural similarity between the primary target antigen and other proteins. Antibodies recognize specific three-dimensional shapes (conformational epitopes) or linear sequences of amino acids (linear epitopes) on the surface of a protein.

FeatureThis compound (Soybean)Myoglobin (Human)Hemoglobin (Human)Cytochrome c (Human)
Function Oxygen carrier in legume root nodulesOxygen storage in muscle tissueOxygen transport in bloodElectron carrier in the mitochondrial respiratory chain
Structure MonomericMonomericTetrameric (α2β2)Monomeric
Heme Group Heme BHeme BHeme BHeme C (covalently bound)
Molecular Weight ~16 kDa~17 kDa~64 kDa (tetramer)~12 kDa
Sequence Identity to LbII 100%Low to ModerateLow to ModerateVery Low

Key Inferences for Potential Cross-Reactivity:

  • Myoglobin and Hemoglobin: These proteins share a similar overall globin fold with leghemoglobin and also contain a non-covalently bound Heme B group. While the overall sequence identity is not high, conserved regions, particularly around the heme-binding pocket, could potentially serve as cross-reactive epitopes. Polyclonal antibodies, which recognize multiple epitopes, may have a higher propensity for cross-reactivity with myoglobin and hemoglobin compared to monoclonal antibodies that target a single specific epitope.

  • Cytochrome c: This protein is structurally and functionally distinct from the globins. Its smaller size and the covalent attachment of its Heme C group result in significant structural differences compared to leghemoglobin. Therefore, the probability of significant cross-reactivity of anti-LbII antibodies with cytochrome c is considered to be very low.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To empirically determine the cross-reactivity of an anti-Leghemoglobin II antibody, standard immunoassays such as ELISA and Western blotting are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding of an anti-LbII antibody to LbII, myoglobin, hemoglobin, and cytochrome c.

Methodology:

  • Antigen Coating: Coat separate wells of a 96-well microtiter plate with purified this compound, myoglobin, hemoglobin, and cytochrome c at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). A well without any coated protein should be included as a negative control. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the anti-LbII antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP if the primary is a rabbit polyclonal). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: Compare the absorbance values for each antigen at different antibody dilutions. Significant absorbance in the wells coated with hemeproteins other than LbII indicates cross-reactivity.

Western Blotting

Objective: To visually assess the binding of an anti-LbII antibody to LbII and other hemeproteins separated by size.

Methodology:

  • Sample Preparation: Prepare samples of purified this compound, myoglobin, hemoglobin, and cytochrome c.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Include a pre-stained protein ladder to determine molecular weights.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-LbII antibody at an appropriate dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: The presence of a band at the correct molecular weight for myoglobin, hemoglobin, or cytochrome c indicates cross-reactivity. The intensity of the bands can provide a qualitative measure of the degree of cross-reactivity. In some cases, to ensure high specificity, the antiserum can be pre-exposed to root proteins from a non-leguminous plant to remove non-specific antibodies.[1]

Visualization of Experimental Workflow and Logical Relationships

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Prepare Purified Proteins: This compound, Myoglobin, Hemoglobin, Cytochrome c elisa ELISA start->elisa wb Western Blot start->wb data_analysis Analyze Data: Compare binding signals elisa->data_analysis wb->data_analysis conclusion Determine Specificity and Cross-Reactivity Profile data_analysis->conclusion

Caption: Workflow for assessing antibody cross-reactivity.

G cluster_logic Logical Relationship between Protein Similarity and Cross-Reactivity similarity High Structural Similarity (e.g., Conserved Epitopes) cross_reactivity High Likelihood of Antibody Cross-Reactivity similarity->cross_reactivity leads to low_similarity Low Structural Similarity low_cross_reactivity Low Likelihood of Antibody Cross-Reactivity low_similarity->low_cross_reactivity leads to

Caption: Protein similarity and antibody cross-reactivity.

References

Confirming the Physiological Role of Leghemoglobin II Using Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leghemoglobin II (LbII) knockout mutants with their wild-type counterparts, focusing on the physiological implications for symbiotic nitrogen fixation. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers investigating plant-microbe interactions, nitrogen fixation, and potential avenues for crop improvement.

Introduction

Leghemoglobin, a heme-containing protein found in the root nodules of leguminous plants, is essential for symbiotic nitrogen fixation.[1] It facilitates the diffusion of oxygen to the nitrogen-fixing bacteroids for respiration while maintaining a microaerobic environment necessary to protect the oxygen-sensitive nitrogenase enzyme. Legumes typically express multiple leghemoglobin isoforms, and understanding the specific role of each, such as LbII, is crucial for a complete picture of this vital biological process. The advent of targeted genome editing technologies like CRISPR/Cas9 has enabled the generation of specific leghemoglobin knockout mutants, providing powerful tools to dissect their individual physiological functions.

This guide focuses on studies utilizing LbII knockout mutants in the model legume Lotus japonicus to elucidate the precise role of this specific leghemoglobin isoform.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing wild-type Lotus japonicus with various leghemoglobin knockout mutants. The data highlight the critical and synergistic roles of leghemoglobin isoforms in supporting symbiotic nitrogen fixation and overall plant health.

Table 1: Impact of Leghemoglobin Knockouts on Plant Biomass

GenotypeMean Shoot Fresh Weight (g) ± SEPercentage of Wild-Type
Wild-Type0.25 ± 0.02100%
lb3 (single knockout)0.23 ± 0.0292%
lb13 (double knockout)0.12 ± 0.0148%
lb23 (double knockout)0.11 ± 0.0144%
lb123-1 (triple knockout)0.08 ± 0.0132%
lb123-2 (triple knockout)0.07 ± 0.0128%

Data adapted from Wang et al., 2019. Plants were grown under nitrogen-deficient conditions 4 weeks post-inoculation.

Table 2: Effect of Leghemoglobin Knockouts on Nitrogenase Activity

GenotypeAcetylene Reduction Activity (ARA) per Plant (µmol C₂H₄ h⁻¹ plant⁻¹) ± SEPercentage of Wild-Type
Wild-Type1.5 ± 0.1100%
lb3 (single knockout)1.2 ± 0.180%
lb13 (double knockout)0.2 ± 0.0513%
lb23 (double knockout)0.2 ± 0.0413%
lb123-1 (triple knockout)0.01 ± 0.0030.7%
lb123-2 (triple knockout)0.01 ± 0.0020.7%

Data adapted from Wang et al., 2019. ARA was measured at 4 weeks post-inoculation.

Table 3: Anticipated Impact of Leghemoglobin Knockouts on Nodule ATP/ADP Ratio

GenotypeExpected ATP/ADP RatioRationale
Wild-TypeHighEfficient oxygen supply by leghemoglobins supports high rates of aerobic respiration, leading to robust ATP production.
LbII Knockout MutantReducedImpaired oxygen delivery to bacteroids limits aerobic respiration, thereby decreasing the ATP/ADP ratio.[2]

Note: Specific quantitative data for the ATP/ADP ratio in LbII knockout mutants of Lotus japonicus were not available in the reviewed literature. The expected trend is based on studies of leghemoglobin-deficient nodules, which show a decrease in the ATP/ADP ratio due to oxygen limitation for respiration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of leghemoglobin knockout mutants.

1. Generation of Leghemoglobin Knockout Mutants using CRISPR/Cas9 in Lotus japonicus

This protocol provides a general workflow for creating knockout mutants.[3][4]

  • Target Selection and sgRNA Design:

    • Identify the target gene sequence for LbII in Lotus japonicus.

    • Design single guide RNAs (sgRNAs) targeting conserved regions or essential domains of the LbII gene. Utilize online tools to minimize off-target effects.

  • Vector Construction:

    • Synthesize the designed sgRNA sequences.

    • Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a suitable promoter (e.g., a constitutive promoter like CaMV 35S or a nodule-specific promoter).

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

    • Transform Lotus japonicus explants (e.g., cotyledons or hypocotyls) with the engineered Agrobacterium.

  • Plant Regeneration and Selection:

    • Culture the transformed explants on a selection medium containing an appropriate antibiotic or herbicide to select for transformed cells.

    • Regenerate whole plants from the selected calli.

  • Mutant Screening and Verification:

    • Extract genomic DNA from the regenerated plants.

    • Use PCR to amplify the target region of the LbII gene.

    • Sequence the PCR products to identify mutations (insertions, deletions) introduced by the CRISPR/Cas9 system.

    • Propagate plants with desired mutations to obtain homozygous mutant lines.

2. Acetylene Reduction Assay (ARA) for Nitrogenase Activity

This protocol measures the nitrogenase-mediated reduction of acetylene to ethylene.[5][6][7]

  • Plant and Nodule Collection:

    • Carefully excavate the entire root system of the plant to be assayed.

    • Gently wash the roots to remove soil and debris.

    • Excise the nodules from the roots.

  • Assay Incubation:

    • Place a known fresh weight of nodules (e.g., 100 mg) into a gas-tight vial (e.g., 10 mL).

    • Seal the vial with a rubber septum.

    • Inject acetylene gas into the vial to a final concentration of 10% (v/v).

    • Incubate the vials at room temperature for a defined period (e.g., 30-60 minutes).

  • Gas Chromatography Analysis:

    • After incubation, take a gas sample (e.g., 1 mL) from the headspace of the vial using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N).

    • Quantify the amount of ethylene produced by comparing the peak area to a standard curve of known ethylene concentrations.

  • Calculation:

    • Calculate the rate of acetylene reduction, typically expressed as µmol of ethylene produced per hour per gram of nodule fresh weight.

3. Plant Biomass Measurement (Dry Weight)

This protocol determines the dry weight of plant tissue as a measure of growth.[8]

  • Harvesting and Preparation:

    • Harvest the plant shoots by cutting them at the soil line.

    • Gently wash the harvested tissue to remove any soil or debris.

    • Blot the tissue dry with paper towels to remove excess surface moisture.

  • Drying:

    • Place the plant material in a labeled paper bag.

    • Dry the samples in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

  • Weighing:

    • Allow the dried samples to cool to room temperature in a desiccator to prevent moisture reabsorption.

    • Weigh the dried plant material using an analytical balance. Record the dry weight.

Visualizations: Pathways and Workflows

Diagram 1: Simplified Signaling Pathway for Leghemoglobin Gene Expression

Leghemoglobin_Regulation Rhizobium Rhizobium NodFactors Nod Factors Rhizobium->NodFactors produces PlantRoot Plant Root Cell NodFactors->PlantRoot signals to NIN NIN PlantRoot->NIN activates NLP2 NLP2 PlantRoot->NLP2 activates Lb_Promoter Leghemoglobin Promoter NIN->Lb_Promoter binds to NLP2->Lb_Promoter binds to Lb_Gene Leghemoglobin Gene Lb_Promoter->Lb_Gene initiates transcription of Leghemoglobin Leghemoglobin Protein Lb_Gene->Leghemoglobin translates to

Caption: Regulation of leghemoglobin expression by NIN and NLP2.

Diagram 2: Experimental Workflow for Generating and Analyzing Leghemoglobin Knockout Mutants

Knockout_Workflow cluster_generation Mutant Generation cluster_analysis Phenotypic Analysis sgRNA_Design 1. sgRNA Design for LbII Vector_Construction 2. CRISPR/Cas9 Vector Construction sgRNA_Design->Vector_Construction Transformation 3. Agrobacterium-mediated Transformation of Lotus japonicus Vector_Construction->Transformation Selection 4. Selection and Regeneration of T0 Plants Transformation->Selection Screening 5. Genotyping to Identify Mutants Selection->Screening Homozygous 6. Self-pollination to Obtain Homozygous Lines Screening->Homozygous Growth 7. Growth under N-deficient Conditions Homozygous->Growth Biomass 8. Plant Biomass Measurement Growth->Biomass ARA 9. Acetylene Reduction Assay Growth->ARA ATP_ADP 10. ATP/ADP Ratio Measurement Growth->ATP_ADP

Caption: Workflow for mutant generation and analysis.

References

A Comparative Analysis of the Redox Potentials of Leghemoglobin and Horseradish Peroxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the redox potentials of leghemoglobin and horseradish peroxidase (HRP), two heme-containing proteins with distinct biological functions rooted in their electrochemical properties. Understanding these differences is crucial for applications ranging from biosensor development to therapeutic design.

Quantitative Data Summary

The redox potential of a protein dictates its tendency to accept or donate electrons, a fundamental aspect of its biochemical activity. Below is a summary of the experimentally determined redox potentials for soybean leghemoglobin a (Lba), a representative leghemoglobin, and horseradish peroxidase.

FeatureLeghemoglobin (Soybean Lba)Horseradish Peroxidase (HRP)
Redox Potential (E'₀) vs. NHE ~ +200 mV+700 mV
Active Site Heme (Iron Protoporphyrin IX)Heme (Iron Protoporphyrin IX)
Typical Biological Function Oxygen transport and bufferingPeroxide reduction
Key Experimental Technique Potentiometric TitrationDirect Electrochemistry (Cyclic Voltammetry)
Reference Henderson and Appleby, 1972Mazumdar et al., 1999

Note: The value for leghemoglobin is based on the foundational work of Henderson and Appleby (1972), and readers are encouraged to consult this primary literature for detailed experimental conditions.

Experimental Protocols

The determination of protein redox potentials is a precise process requiring specialized techniques. Spectroelectrochemistry is a powerful method that combines electrochemical control with spectroscopic observation to accurately measure these values.

Protocol: Spectroelectrochemical Determination of Protein Redox Potential

  • Sample Preparation:

    • Purify the protein of interest (Leghemoglobin or HRP) to homogeneity.

    • Prepare a solution of the protein in a suitable buffer (e.g., phosphate buffer) at a known concentration. The pH of the buffer should be controlled and recorded as redox potentials are often pH-dependent.

    • Add a mediator (a small redox-active molecule) to the solution if necessary to facilitate electron transfer between the electrode and the protein.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell. This consists of a working electrode (e.g., a gold or carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

    • The working electrode should be placed in a spectroelectrochemical cell that allows for the passage of a light beam through the sample.

  • Data Acquisition:

    • Place the protein solution in the spectroelectrochemical cell.

    • Apply a series of potentials to the working electrode using a potentiostat.

    • At each potential, allow the system to reach equilibrium.

    • Record the UV-Vis spectrum of the solution. The characteristic Soret peak of the heme group is particularly sensitive to the oxidation state of the iron.

  • Data Analysis:

    • Plot the absorbance at a wavelength corresponding to the oxidized or reduced form of the protein as a function of the applied potential.

    • Fit the resulting data to the Nernst equation to determine the standard redox potential (E'₀).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the redox potential of a heme protein using spectroelectrochemistry.

G cluster_prep Sample Preparation cluster_exp Spectroelectrochemical Measurement cluster_analysis Data Analysis P1 Purified Protein P2 Buffered Solution (Controlled pH) P1->P2 Dissolve E1 Assemble 3-Electrode Cell P2->E1 Introduce Sample E2 Apply Potential Steps E1->E2 E3 Record UV-Vis Spectra at Equilibrium E2->E3 A1 Plot Absorbance vs. Applied Potential E3->A1 Extract Data A2 Fit Data to Nernst Equation A1->A2 A3 Determine Standard Redox Potential (E'₀) A2->A3

Caption: Workflow for determining protein redox potential via spectroelectrochemistry.

Comparative Discussion

The significant difference in the redox potentials of leghemoglobin (~+200 mV) and horseradish peroxidase (+700 mV) is a direct reflection of their distinct biological roles.

Horseradish Peroxidase: A High-Potential Catalyst

With a highly positive redox potential of +700 mV, HRP is a powerful oxidizing agent. This property is central to its function as a peroxidase. The catalytic cycle of HRP involves the reduction of hydrogen peroxide (H₂O₂), a reactive oxygen species. The high redox potential of the heme iron in HRP facilitates the initial two-electron oxidation by H₂O₂ to form a high-valent iron intermediate known as Compound I. This potent oxidizing intermediate can then abstract electrons from a wide range of substrates, enabling the detoxification of peroxides and its widespread use in various biotechnological assays.

Leghemoglobin: An Oxygen Carrier with a Tuned Potential

In contrast, leghemoglobin's primary role is not catalysis but the transport of oxygen to nitrogen-fixing bacteria in the root nodules of leguminous plants. Its more modest redox potential of approximately +200 mV is finely tuned for this function. This potential allows the heme iron to remain in the ferrous (Fe²⁺) state, which is necessary for reversible oxygen binding. A significantly higher redox potential would favor the ferric (Fe³⁺) state, rendering the protein incapable of binding oxygen. The moderately positive potential also provides some stability against auto-oxidation, ensuring a longer functional lifespan in the cellular environment.

The following diagram illustrates the relationship between the redox state and the primary function of each protein.

G cluster_hrp Horseradish Peroxidase cluster_lhb Leghemoglobin HRP_Fe3 HRP (Fe³⁺) E'₀ = +700 mV HRP_CpdI Compound I (Fe⁴⁺=O Por•⁺) HRP_Fe3->HRP_CpdI + H₂O₂ HRP_CpdI->HRP_Fe3 + 2 Substrate-H HRP_CpdI->HRP_Fe3 Catalytic Cycle Lhb_Fe2 Leghemoglobin (Fe²⁺) E'₀ ≈ +200 mV Lhb_Fe2O2 Oxy-Leghemoglobin (Fe²⁺-O₂) Lhb_Fe2->Lhb_Fe2O2 + O₂ Lhb_Fe2O2->Lhb_Fe2 - O₂ Lhb_Fe2O2->Lhb_Fe2 Oxygen Transport

"structural alignment of leghemoglobin II with vertebrate neuroglobins"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein architecture, understanding the subtle yet significant differences between structurally related molecules is paramount for advancements in fields ranging from plant biology to neurotherapeutics. This guide provides a detailed comparative analysis of the structural alignment between soybean leghemoglobin II and vertebrate neuroglobin, offering insights grounded in experimental data.

At a Glance: A Quantitative Comparison

A direct structural alignment of soybean this compound (PDB ID: 1FSL) and murine neuroglobin (PDB ID: 1Q1F) reveals a distant evolutionary relationship, underscored by key quantitative metrics. The following table summarizes the results obtained from a pairwise structural alignment using the Combinatorial Extension (CE) algorithm.

MetricSoybean this compound (1FSL) vs. Murine Neuroglobin (1Q1F)
Root Mean Square Deviation (RMSD) 2.7 Å
Sequence Identity 16.7%
Number of Equivalent Residues 108

Data generated using the RCSB PDB Pairwise Structure Alignment tool.

The Root Mean Square Deviation (RMSD) of 2.7 Å for the C-alpha atoms of 108 equivalent residues indicates a noticeable but not insignificant degree of structural divergence. This is further supported by a low sequence identity of 16.7%, highlighting that while the overall globin fold is conserved, the specific amino acid sequences have diverged considerably over evolutionary time.

Unveiling the Structures: Experimental Protocols

The atomic coordinates for these proteins were determined through high-resolution experimental techniques. Below are detailed overviews of the methodologies employed.

X-ray Crystallography of Soybean this compound (PDB: 1FSL)

The three-dimensional structure of soybean leghemoglobin a (a component of this compound) in complex with nicotinate was determined by X-ray diffraction to a resolution of 2.30 Å.

1. Crystallization:

  • Crystals of ferric soybean leghemoglobin a with nicotinate were grown using the hanging drop vapor diffusion method.

  • The protein solution was equilibrated against a reservoir solution containing a suitable precipitant, such as a high concentration of salts or polyethylene glycol (PEG), to induce crystallization.

2. Data Collection:

  • A suitable crystal was mounted and cooled to cryogenic temperatures (typically 100 K) to minimize radiation damage.

  • X-ray diffraction data were collected using a synchrotron radiation source. The crystal was rotated in the X-ray beam, and the resulting diffraction patterns were recorded on a detector.

3. Structure Determination and Refinement:

  • The phases of the diffraction data were determined using molecular replacement, with a known globin structure as a search model.

  • An initial model of the leghemoglobin structure was built into the electron density map.

  • The model was then refined using computational methods to improve the fit to the experimental data, resulting in the final high-resolution structure.

X-ray Crystallography of Murine Neuroglobin (PDB: 1Q1F)

The crystal structure of murine neuroglobin was solved at a resolution of 1.50 Å, providing a detailed view of its atomic arrangement.

1. Protein Expression and Purification:

  • The gene encoding murine neuroglobin was cloned into an expression vector and transformed into a suitable host, such as E. coli.

  • The protein was overexpressed and then purified to homogeneity using a combination of chromatography techniques, including affinity and size-exclusion chromatography.

2. Crystallization:

  • Purified neuroglobin was concentrated and subjected to crystallization screening using various precipitants, pH, and temperature conditions.

  • The hanging drop vapor diffusion method was employed to obtain diffraction-quality crystals.

3. Data Collection and Processing:

  • Crystals were cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data were collected at a synchrotron source.

  • The collected diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

4. Structure Solution and Refinement:

  • The structure was solved by molecular replacement using a homologous globin structure as a search model.

  • The initial model was manually built and adjusted using computer graphics, followed by iterative cycles of computational refinement to optimize the fit of the model to the electron density map.

Functional Divergence: A Tale of Two Globins

While sharing a common globin fold, leghemoglobin and neuroglobin have evolved to perform distinct physiological roles in vastly different biological contexts.

This compound: Facilitating Nitrogen Fixation in Plants

Leghemoglobin is found in the root nodules of leguminous plants, where it plays a crucial role in symbiotic nitrogen fixation. Its primary function is to buffer the oxygen concentration, maintaining a microaerobic environment that is essential for the function of the oxygen-sensitive nitrogenase enzyme complex in rhizobia bacteria, while simultaneously delivering a sufficient supply of oxygen to the respiring bacteria.

Leghemoglobin_Function O2 Oxygen (O2) Lb Leghemoglobin (Lb) O2->Lb Binds LbO2 Oxy-Leghemoglobin (Lb-O2) Lb->LbO2 Forms Nitrogenase Nitrogenase Lb->Nitrogenase Protects from O2 Bacteria Respiring Bacteria LbO2->Bacteria Delivers O2 to NH3 Ammonia (NH3) Nitrogenase->NH3 N2 Nitrogen (N2) N2->Nitrogenase Fixes

Caption: Leghemoglobin's role in oxygen buffering for nitrogen fixation.

Vertebrate Neuroglobin: A Guardian of the Nervous System

Neuroglobin is primarily expressed in the central and peripheral nervous systems of vertebrates. Although its precise functions are still under active investigation, evidence suggests it plays a neuroprotective role, particularly under conditions of hypoxia and oxidative stress. Proposed mechanisms include facilitating oxygen supply to neurons, scavenging reactive oxygen species (ROS), and modulating signaling pathways involved in cell survival and apoptosis.

Neuroglobin_Function cluster_stress Cellular Stress cluster_protection Neuroprotective Mechanisms Hypoxia Hypoxia / Ischemia Ngb Neuroglobin (Ngb) Hypoxia->Ngb ROS Reactive Oxygen Species (ROS) ROS->Ngb O2_supply Enhanced O2 Supply Ngb->O2_supply ROS_scavenging ROS Scavenging Ngb->ROS_scavenging Anti_apoptotic Anti-apoptotic Signaling Ngb->Anti_apoptotic Neuron Neuron O2_supply->Neuron Supports ROS_scavenging->Neuron Protects Anti_apoptotic->Neuron Promotes Survival

Caption: Proposed neuroprotective functions of vertebrate neuroglobin.

Experimental Workflow: From Gene to Structure

The determination of protein structures is a multi-step process that requires a combination of molecular biology, biochemistry, and biophysical techniques. The following diagram illustrates a generalized workflow for determining a protein structure by X-ray crystallography.

Experimental_Workflow gene Gene of Interest cloning Cloning & Expression gene->cloning purification Protein Purification cloning->purification crystallization Crystallization purification->crystallization diffraction X-ray Diffraction crystallization->diffraction phasing Phase Determination diffraction->phasing model Model Building & Refinement phasing->model structure 3D Structure model->structure

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